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Core Science & Biosynthesis

Foundational

Synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate: A Mechanistic and Methodological Guide

Executive Summary Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (commonly isolated as its hydrochloride salt, CAS: 142524-46-7) is a sterically hindered, highly lipophilic unnatural arylglycine derivative. In modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (commonly isolated as its hydrochloride salt, CAS: 142524-46-7) is a sterically hindered, highly lipophilic unnatural arylglycine derivative. In modern drug development, the incorporation of the 4-tert-butylphenylglycine motif is a proven strategy to enhance the metabolic stability of peptidomimetics, increase cellular permeability, and exploit hydrophobic binding pockets in target proteins.

This technical whitepaper outlines a highly scalable, three-step synthetic route to this compound, moving from the foundational Strecker synthesis to acidic hydrolysis, and concluding with a thionyl chloride-mediated Fischer esterification.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of unnatural α-amino acids generally relies on either the alkylation of chiral glycine equivalents or multicomponent condensation reactions. For industrial and bench-scale scalability, the Strecker Amino Acid Synthesis remains the most robust and atom-economical approach[1].

Why the Strecker Route?

Alternative methods, such as the Bucherer-Bergs reaction, yield a hydantoin intermediate that requires exceedingly harsh basic conditions (e.g., aqueous NaOH at 150 °C under high pressure) to hydrolyze. Such conditions often lead to the degradation of sensitive functional groups and complete racemization. The Strecker reaction, conversely, generates an α-aminonitrile intermediate that can be hydrolyzed under milder acidic conditions (refluxing 6N HCl), making it the preferred pathway for arylglycines[1].

SyntheticWorkflow A 4-tert-Butylbenzaldehyde B Strecker Reaction (NaCN, NH4Cl) A->B C α-Aminonitrile B->C D Acidic Hydrolysis (6N HCl, Reflux) C->D E 4-tert-Butylphenylglycine D->E F Esterification (MeOH, SOCl2) E->F G Target Ester HCl Salt F->G

Synthetic workflow for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate.

Mechanistic Causality in the Strecker Reaction

The classical Strecker synthesis utilizes an aldehyde, ammonia (typically sourced from ammonium chloride), and a cyanide source (sodium or potassium cyanide)[1].

  • Iminium Formation: Ammonia attacks the carbonyl carbon of 4-tert-butylbenzaldehyde to form a hemiaminal. The slightly acidic environment provided by the ammonium ion facilitates the elimination of water, generating a highly electrophilic iminium ion.

  • Nucleophilic Attack: The cyanide anion ( CN− ) attacks the iminium carbon, yielding the α-aminonitrile. The precipitation of this highly non-polar intermediate drives the equilibrium forward.

StreckerMechanism Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Ammonia NH3 Ammonia->Hemiaminal Imine Iminium Ion Hemiaminal->Imine -H2O Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide CN- Cyanide->Aminonitrile

Mechanistic pathway of the Strecker reaction forming the α-aminonitrile.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters for the three-step synthesis, assuming a standard 100 mmol scale optimization.

StepReaction PhaseReagentsTemp (°C)Time (h)Expected Yield (%)Purity Profile
1 Strecker SynthesisNaCN, NH₄Cl, NH₃ (aq), MeOH251285 - 90>95% (Crude Solid)
2 Nitrile Hydrolysis6N HCl (aq)100 (Reflux)1875 - 80>98% (Precipitate)
3 EsterificationMeOH, SOCl₂0 to 65490 - 95>99% (HCl Salt)

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Visual and physical state changes are embedded within the steps to confirm reaction progress without immediate reliance on chromatography.

Step 1: Synthesis of 2-amino-2-(4-(tert-butyl)phenyl)acetonitrile

Causality Check: Methanol is used as a co-solvent to ensure the highly lipophilic 4-tert-butylbenzaldehyde remains in solution long enough to react with the aqueous ammonia/cyanide mixture.

  • Preparation: In a well-ventilated fume hood, dissolve 4-tert-butylbenzaldehyde (100 mmol, 16.2 g) in 50 mL of methanol.

  • Reagent Addition: In a separate flask, dissolve ammonium chloride (120 mmol, 6.4 g) and sodium cyanide (110 mmol, 5.4 g) in 50 mL of aqueous ammonia (28% w/w ). Caution: Highly toxic. Ensure basic pH to prevent HCN gas evolution.

  • Reaction: Add the aqueous solution dropwise to the methanolic aldehyde solution at room temperature.

  • Validation: Initially, the mixture may appear cloudy. Over 12 hours of vigorous stirring, the α-aminonitrile will separate as an oily layer that eventually solidifies into a crystalline mass, validating the completion of the condensation.

  • Workup: Filter the crude solid, wash with cold water to remove unreacted salts, and dry under vacuum.

Step 2: Hydrolysis to 4-tert-butylphenylglycine

Causality Check: Acidic hydrolysis is chosen over basic hydrolysis to avoid the formation of unwanted side products and to directly yield the amino acid hydrochloride salt, which is highly water-soluble but precipitates upon cooling.

  • Reaction: Suspend the crude α-aminonitrile (approx. 85 mmol) in 100 mL of 6N HCl.

  • Heating: Heat the mixture to reflux (approx. 100 °C). The suspension will gradually dissolve as the nitrile is hydrolyzed to the amide, and subsequently to the carboxylic acid.

  • Validation: After 18 hours, the homogeneous solution indicates the complete consumption of the hydrophobic nitrile.

  • Isolation: Concentrate the solution in vacuo to half its volume and cool to 0 °C. The 4-tert-butylphenylglycine hydrochloride will precipitate as a white solid. Filter and wash with ice-cold acetone.

Step 3: Esterification to Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Causality Check: Thionyl chloride ( SOCl2​ ) is utilized in methanol rather than standard Fischer esterification with catalytic H2​SO4​ . SOCl2​ reacts with methanol to generate anhydrous HCl gas in situ while consuming any trace water. This drives the equilibrium completely to the ester and protects the primary amine as a hydrochloride salt, preventing intermolecular self-condensation (diketopiperazine formation).

  • Suspension: Suspend the 4-tert-butylphenylglycine (50 mmol) in 100 mL of anhydrous methanol. The amino acid will not fully dissolve.

  • Activation: Cool the flask to 0 °C using an ice bath. Add thionyl chloride (75 mmol, 5.4 mL) dropwise over 30 minutes.

  • Validation: Upon the addition of SOCl2​ , the suspension will clear into a homogeneous solution, indicating the formation of the soluble methyl ester.

  • Reflux: Remove the ice bath and heat the solution to reflux (65 °C) for 4 hours to ensure complete conversion.

  • Isolation: Evaporate the methanol and excess HCl in vacuo. Triturate the resulting viscous oil with diethyl ether. The target compound, Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate hydrochloride , will precipitate as a pristine white powder. Filter and dry under high vacuum.

Stereochemical Considerations (E-E-A-T)

The protocol described above yields a racemic mixture (DL-form) of the ester. In pharmaceutical applications, enantiopurity is strictly required. To isolate the pure (S)- or (R)-enantiomer, researchers can employ two primary strategies:

  • Asymmetric Strecker Synthesis: Utilizing a chiral auxiliary, such as (R)-phenylglycine amide, during the initial iminium formation can induce high diastereoselectivity (dr > 90:10) during cyanide addition[2][3].

  • Enzymatic Kinetic Resolution: The racemic methyl ester can be subjected to enzymatic hydrolysis using specific lipases or proteases. The enzyme will selectively hydrolyze the (L)-ester (equivalent to the S-enantiomer in this context) back to the free amino acid, leaving the (D)-ester intact, allowing for easy separation via standard liquid-liquid extraction[3].

References

  • Asymmetric Strecker-Type Reaction of α-Aryl Ketones. Synthesis of (S)-αM4CPG, (S)-MPPG, (S)-AIDA, and (S)-APICA, the Antagonists of Metabotropic Glutamate Receptors The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples Total Synthesis URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Executive Summary In modern peptidomimetic drug design, the incorporation of unnatural amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native peptides. Methyl 2-amino-2-(4-(tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptidomimetic drug design, the incorporation of unnatural amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native peptides. Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (commonly handled as its hydrochloride salt, CAS 142524-46-7) is a highly specialized phenylglycine derivative[1, 4]. By introducing a bulky, lipophilic tert-butyl group at the para position of the phenyl ring, this scaffold provides critical steric shielding and enhances membrane permeability, making it an invaluable building block for next-generation therapeutics.

This guide synthesizes the core physicochemical properties of this compound with field-proven experimental protocols, emphasizing the mechanistic causality behind handling and deprotection strategies.

Structural Causality & Physicochemical Properties

The physical behavior of this molecule is dictated by the interplay between its three primary functional groups: the tert-butylphenyl moiety, the alpha-chiral center, and the methyl ester.

Table 1: Core Physicochemical Data
PropertyValue
Chemical Name Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate hydrochloride
CAS Number 142524-46-7
Molecular Formula C₁₃H₂₀ClNO₂ (Salt) / C₁₃H₁₉NO₂ (Free Base)
Molecular Weight 257.76 g/mol (Salt) / 221.30 g/mol (Free Base)
Topological Polar Surface Area (TPSA) ~52.3 Ų (Free Base)
Predicted logP ~3.8 (Free Base)
Physical State White to off-white crystalline powder
Solubility Profile Soluble in MeOH, DMSO, DMF; H₂O soluble (as HCl salt)

Mechanistic Insight: Standard phenylglycine has a logP of approximately 1.5. The addition of the para-tert-butyl group pushes the logP of the free base to ~3.8. This drastic increase in lipophilicity is intentionally designed to improve the oral bioavailability of the final peptide drug. Furthermore, phenylglycine derivatives exhibit a uniquely lowered pKa at the alpha-carbon due to resonance stabilization of the enolate by the adjacent phenyl ring [2]. This fundamental property makes the chiral center highly susceptible to base-catalyzed racemization—a critical factor that dictates our synthetic protocols.

Structure-Property Relationship (SPR) Dynamics

The following diagram maps the logical causality between the molecule's structural features and its downstream utility in drug development.

SPR Core Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate tButyl para-tert-Butyl Group Core->tButyl Ester Methyl Ester Core->Ester Chiral Alpha-Chiral Center Core->Chiral Lipid ↑ Lipophilicity (logP) tButyl->Lipid Steric Steric Shielding tButyl->Steric Perm Enhanced Membrane Permeability Lipid->Perm ProtRes Protease Resistance Steric->ProtRes Protect Carboxylate Protection Ester->Protect Synth Orthogonal Peptide Synthesis Protect->Synth Bind Stereospecific Target Binding Chiral->Bind

Structure-Property Relationship (SPR) of the target compound.

Field-Proven Experimental Protocols

To utilize this compound in Solid-Phase Peptide Synthesis (SPPS) or as a chiral anisotropic reagent [3], the methyl ester must often be hydrolyzed to yield the free carboxylic acid. The protocols below are designed as self-validating systems to prevent the most common mode of failure: loss of enantiomeric purity.

Protocol: Base-Mediated Saponification with Racemization Control

Causality: As noted earlier, the alpha-proton is highly acidic [2]. Using strong bases (like NaOH) at room temperature will rapidly racemize the stereocenter. We utilize Lithium Hydroxide (LiOH) at strictly controlled temperatures to unmask the carboxylate while preserving chirality.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 mmol of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate hydrochloride in 5 mL of a 3:1:1 mixture of THF:MeOH:H₂O. Note: The mixed solvent system ensures the lipophilic starting material and the hydrophilic LiOH remain in a single homogeneous phase.

  • Thermal Control: Chill the reaction vessel to exactly 0 °C using an ice-water bath. Critical: Do not allow the internal temperature to exceed 5 °C; thermal energy exacerbates alpha-proton abstraction.

  • Base Addition: Add 1.1 equivalents of LiOH·H₂O (46.1 mg) dropwise as a pre-chilled aqueous solution.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Ninhydrin stain) until the higher-Rf ester spot is fully consumed.

  • Quenching & Isolation (Self-Validation): Immediately acidify the mixture to pH 3–4 using 1M HCl. The bulky tert-butyl group renders the zwitterionic free amino acid highly lipophilic, causing it to spontaneously precipitate from the aqueous layer. Filter, wash with cold water, and dry under vacuum.

Protocol: Enantiomeric Purity Validation via Chiral HPLC

Before advancing the deprotected amino acid into peptide coupling, its enantiomeric excess (ee) must be validated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the isolated product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Stationary Phase: Equip the system with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Run an isocratic elution with Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).

    • Causality: The trace diethylamine (0.1%) acts as a peak-modifier. It suppresses secondary hydrogen-bonding interactions between the free amino group of the analyte and the residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution of enantiomers.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm at a flow rate of 1.0 mL/min.

Storage and Handling

The hydrochloride salt (CAS 142524-46-7) is the preferred storage form due to its enhanced thermodynamic stability and resistance to oxidation[1, 4]. If stored as the free base, the unprotonated amine can undergo slow auto-condensation to form diketopiperazine impurities over time.

  • Standard Protocol: Store the HCl salt tightly sealed, desiccated, at 2–8 °C under an inert argon atmosphere to ensure multi-year stability.

References

  • StudyGuides.com. "Phenylketonuria (Genetic Disorder) – Study Guide: Phenylglycine Stereochemistry and pKa". StudyGuides. Retrieved from: [Link]

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a key chemical entity, often encountered as a crucial intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a key chemical entity, often encountered as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural integrity and purity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of such molecules.[1][2] This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate, detailing a systematic approach from sample preparation to in-depth spectral interpretation. As Senior Application Scientists, our goal is to not only present a method but to also instill a deep understanding of the underlying principles that govern the molecule's behavior in the mass spectrometer.

Chemical Profile of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂[2]
Molecular Weight 221.30 g/mol [2]
Structure
Key Structural Features Primary amine, methyl ester, tert-butylphenyl group

The presence of a basic primary amine makes this molecule an excellent candidate for positive-ion electrospray ionization (ESI), as it can be readily protonated. The combination of the amino acid ester backbone and the tert-butylphenyl moiety will dictate its characteristic fragmentation pattern under collision-induced dissociation (CID).

Experimental Workflow: A Strategic Approach

The successful mass spectrometric analysis of a pharmaceutical intermediate like Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate hinges on a well-defined experimental workflow. Each step is critical for obtaining high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep_dissolve Dissolution in Methanol/Water (1:1) prep_dilute Dilution to ~10 µg/mL prep_dissolve->prep_dilute prep_filter Filtration (0.22 µm) prep_dilute->prep_filter lc_column C18 Reversed-Phase Column prep_filter->lc_column Injection lc_gradient Gradient Elution lc_column->lc_gradient lc_mobile_a Mobile Phase A: 0.1% Formic Acid in Water lc_mobile_a->lc_gradient lc_mobile_b Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc_mobile_b->lc_gradient ms_ion Electrospray Ionization (ESI), Positive Mode lc_gradient->ms_ion Eluent Introduction ms_full Full Scan MS (m/z 100-300) ms_ion->ms_full ms_msms Tandem MS (MS/MS) on [M+H]⁺ ms_full->ms_msms data_mw Molecular Weight Confirmation ms_msms->data_mw Data Acquisition data_frag Fragmentation Pathway Analysis data_mw->data_frag data_purity Impurity Profiling data_frag->data_purity

Figure 1: Experimental Workflow for LC-MS Analysis.
Part 1: Sample Preparation Protocol

The quality of the mass spectrum is directly dependent on the purity of the sample introduced into the instrument. A clean sample minimizes ion suppression and ensures a stable spray in the ESI source.

Objective: To prepare a solution of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate suitable for LC-MS analysis, free of particulate matter and non-volatile salts.

Materials:

  • Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • 2 mL autosampler vials with septa

  • 0.22 µm syringe filters

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 1:1 (v/v) mixture of methanol and water. This creates a stock solution of roughly 1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent mixture to achieve a final concentration of approximately 10 µg/mL. This concentration is generally sufficient for obtaining a strong signal without saturating the detector.

  • Acidification: Add formic acid to the final solution to a final concentration of 0.1%. This aids in the protonation of the analyte, enhancing its signal in positive-ion mode ESI.

  • Filtration: Draw the final solution into a syringe and pass it through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any particulate matter that could clog the LC system or the mass spectrometer's sample capillary.[3]

  • Blank Preparation: Prepare a blank sample containing only the final solvent mixture (1:1 methanol/water with 0.1% formic acid) to be run before and after the sample to ensure no carryover.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography is employed to separate the analyte of interest from any potential impurities before it enters the mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a triple quadrupole or Orbitrap instrument)

LC Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic acid in waterAqueous mobile phase for reversed-phase chromatography. Formic acid aids in protonation.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic mobile phase for eluting the analyte.
Gradient 5% B to 95% B over 5 minutesA standard gradient for screening and separating compounds with a range of polarities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for analytical LC-MS.

MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe primary amine is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 120 °CAssists in desolvation.
Desolvation Gas Nitrogen
Desolvation Temp. 350 °CFacilitates solvent evaporation from the ESI droplets.
Full Scan Range m/z 100 - 300To detect the protonated molecule [M+H]⁺.
Collision Gas ArgonFor collision-induced dissociation (CID).
Collision Energy 10-40 eV (ramped)To induce fragmentation and obtain structural information.

Data Interpretation: Unraveling the Molecular Structure

Full Scan Mass Spectrum

In the full scan mode, the mass spectrometer scans a range of mass-to-charge ratios to detect all ions produced from the sample. For Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate, with a molecular weight of 221.30, we expect to observe the protonated molecule, [M+H]⁺, at an m/z of 222.3. The presence of this ion confirms the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry is a powerful technique for structural elucidation.[2] The precursor ion, in this case, the [M+H]⁺ ion at m/z 222.3, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Based on the known fragmentation patterns of related compounds, we can predict the major fragmentation pathways for protonated Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate.

G cluster_frags M_H [M+H]⁺ m/z 222.3 frag1 m/z 207.2 (-CH₃) M_H->frag1 -15 Da frag2 m/z 162.2 (-C₄H₉) M_H->frag2 -57 Da frag3 m/z 163.2 (-HCOOCH₃) M_H->frag3 -59 Da frag4 m/z 148.1 (-HCOOCH₃, -CH₃) frag3->frag4 -15 Da

Figure 2: Proposed Fragmentation Pathway.

Key Predicted Fragmentations:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Neutral LossRationale
222.3207.215CH₃Loss of a methyl radical: This is a highly characteristic fragmentation of the tert-butyl group, leading to the formation of a stable tertiary carbocation.
222.3162.259HCOOCH₃Loss of the methyl formate: Cleavage of the ester group is a common fragmentation pathway for amino acid esters.
222.3163.259C₄H₉Loss of the tert-butyl group: This results in a protonated methyl 2-amino-2-phenylacetate ion.
162.2147.215CH₃Sequential loss: Following the loss of the methyl formate, the resulting ion can further lose a methyl radical from the tert-butyl group.

Trustworthiness and Self-Validation

The proposed fragmentation pathway is a robust hypothesis grounded in the well-documented fragmentation behavior of the constituent functional groups of the molecule. The presence of the predicted fragment ions at the specified m/z values in an experimental spectrum would provide strong evidence for the assigned structure. Furthermore, the use of high-resolution mass spectrometry would allow for the determination of the elemental composition of each fragment ion, adding another layer of confidence to the structural assignment.

Conclusion

This technical guide outlines a comprehensive and systematic approach to the mass spectrometric analysis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate. By following the detailed protocols for sample preparation, LC-MS analysis, and data interpretation, researchers can confidently determine the molecular weight, elucidate the structure, and assess the purity of this important pharmaceutical intermediate. The principles and methodologies described herein are not only applicable to the target analyte but can also be adapted for the analysis of other structurally related compounds, making this guide a valuable resource for scientists in the field of drug development and quality control.

References

  • Pharmaffiliates. Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • SciSpace. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. [Link]

  • Mass Spectrometry Facility, University of St Andrews. Sample Preparation and Submission Guidelines. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • O'Connor, G., & Mortishire-Smith, R. J. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 36(5), 621–648. [Link]

  • American Chemical Society. Fragmentation reactions of protonated α-amino acids. [Link]

  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

Sources

Exploratory

A Guide to the Infrared Spectroscopy of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate: A Pharmaceutical Intermediate Analysis

This in-depth technical guide provides a comprehensive overview of the principles and practical application of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of Methyl 2-amino-2-(4-(tert-butyl)ph...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the principles and practical application of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate. This compound, a key intermediate in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its identity and purity. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a chiral amino acid ester derivative. Its molecular integrity is paramount in multi-step pharmaceutical syntheses. Infrared spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups.[1] By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural features and assess the overall purity of the sample.

This guide will delve into the theoretical underpinnings of the infrared spectrum of the title compound, provide a detailed experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR, and offer a thorough interpretation of the expected spectral features.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a composite of the vibrational modes of its constituent functional groups. Understanding these individual contributions is crucial for accurate spectral interpretation.

The Primary Amine (-NH₂) Group

The primary amine functionality gives rise to several characteristic absorptions. The most prominent are the N-H stretching vibrations, which typically appear as a doublet in the region of 3400-3300 cm⁻¹.[2][3] This doublet arises from the symmetric and asymmetric stretching modes of the two N-H bonds. The presence of two distinct peaks is a hallmark of a primary amine. Additionally, an N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region.[3]

The Ester (C=O, C-O) Group

The ester group is characterized by a strong, sharp absorption band due to the C=O stretching vibration, typically found in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters.[4] The exact position can be influenced by conjugation and the electronic effects of neighboring groups. Furthermore, two C-O stretching vibrations are expected: an asymmetric stretch (as) in the 1300-1150 cm⁻¹ region and a symmetric stretch (s) between 1150-1000 cm⁻¹.

The Monosubstituted Benzene Ring

The aromatic ring exhibits several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[5][6][7] In-plane C=C stretching vibrations of the ring usually appear as a pair of sharp bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4] Perhaps most diagnostically, the out-of-plane (oop) C-H bending vibrations are highly sensitive to the substitution pattern of the benzene ring. For a monosubstituted ring, two strong bands are expected: one between 770-730 cm⁻¹ and another around 710-690 cm⁻¹.[5][8]

The Tert-Butyl (-C(CH₃)₃) Group

The tert-butyl group has characteristic C-H stretching and bending vibrations. The C-H stretching will contribute to the aliphatic C-H absorption region just below 3000 cm⁻¹. More distinctively, the symmetric and asymmetric bending of the methyl groups within the tert-butyl moiety gives rise to characteristic absorptions. A strong, sharp band around 1365 cm⁻¹ is indicative of the symmetric C-H bending (umbrella mode) of a tert-butyl group. An asymmetric C-H bending absorption is also expected around 1390 cm⁻¹.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of solid sample due to its minimal sample preparation requirements and the high quality of the resulting spectra.[9][10]

Instrumentation
  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation and Data Acquisition
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum with the clean, empty ATR crystal. This is crucial to correct for atmospheric (CO₂ and H₂O) and instrumental interferences.[11]

  • Sample Application:

    • Place a small amount of the Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Collection:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

    • A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[12]

  • Data Processing:

    • The collected spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply a baseline correction to account for any baseline drift.[13]

Experimental Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Ensures accuracy Apply_Sample Apply Sample to Crystal Acquire_Background->Apply_Sample Set_Parameters Set Spectrometer Parameters (Range, Resolution, Scans) Collect_Spectrum Collect Sample Spectrum Set_Parameters->Collect_Spectrum Ratio_Spectrum Ratio Against Background Collect_Spectrum->Ratio_Spectrum Baseline_Correction Apply Baseline Correction Ratio_Spectrum->Baseline_Correction Peak_Identification Identify Characteristic Peaks Baseline_Correction->Peak_Identification Interpretation Interpret Spectrum Peak_Identification->Interpretation

A schematic representation of the step-by-step workflow for acquiring and analyzing an FTIR spectrum using the ATR technique.

Predicted Infrared Spectrum and Interpretation

The following table summarizes the predicted characteristic infrared absorption bands for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400-3300 (doublet)N-H Asymmetric & Symmetric StretchPrimary AmineMedium
3100-3000C-H StretchAromaticMedium to Weak
2980-2850C-H StretchAliphatic (Methyl & tert-Butyl)Strong
1750-1735C=O StretchEsterStrong, Sharp
1650-1580N-H Bend (Scissoring)Primary AmineMedium to Strong
1600-1585 & 1500-1400C=C Stretch (in-ring)AromaticMedium, Sharp
~1465C-H Bend (Asymmetric)MethylMedium
~1390C-H Bend (Asymmetric)tert-ButylMedium
~1365C-H Bend (Symmetric)tert-ButylStrong, Sharp
1300-1150C-O Stretch (Asymmetric)EsterStrong
1150-1000C-O Stretch (Symmetric)EsterMedium
770-730 & 710-690C-H Out-of-Plane BendMonosubstituted AromaticStrong

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of pharmaceutical intermediates like Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate. By understanding the characteristic absorption frequencies of the primary amine, ester, monosubstituted benzene ring, and tert-butyl functionalities, a detailed and confident identification of the compound can be made. The ATR-FTIR method provides a rapid, reliable, and non-destructive means of obtaining high-quality spectral data, making it an ideal technique for both research and industrial settings. For further confirmation, spectral data can be compared against a reference standard or a spectral library such as the NIST Chemistry WebBook.[14][15][16][17]

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]

  • The NIST Chemistry Webbook. National Institute of Standards and Technology. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. SciSpace. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Wikipedia. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Organic & Inorganic Chemistry Journals. ACS Publications. [Link]

  • Spectrochimica Acta, Part A: Molecular and Biomolecular Spectroscopy. SciRev. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Editorial. PubMed. [Link]

  • NIST Chemistry WebBook Overview. Scribd. [Link]

  • About The Journal of Organic Chemistry. ACS Publications. [Link]

  • The Journal of Organic Chemistry. Wikipedia. [Link]

  • Infrared Spectroscopy. St. Paul's Cathedral Mission College. [Link]

  • Benzene On Ir Spectrum. Wax Studios. [Link]

  • Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-33. [Link]

  • Benzene and its derivatives. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

  • ATR-FTIR Biosensors for Antibody Detection and Analysis. PMC - NIH. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Tennessee at Martin. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. [Link]

  • Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Spectroscopy Online. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • ATR-FTIR. Chemistry LibreTexts. [Link]

  • Fourier Transform Infrared Spectroscopy. [Link]

  • FTIR spectrum of Amines. YouTube. [Link]

  • The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. ResearchGate. [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]

  • Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc. [Link]

  • tert-butyl (2R)-2-amino-2-phenylacetate. PubChem. [Link]

  • Methyl 2-(4-(tert-butyl)phenyl)acetate. Synthonix. [Link]

  • (S)-Tert-butyl-2-((4-methoxyphenyl)amino)-2-phenylacetate. SpectraBase. [Link]

Sources

Foundational

CAS number and chemical identifiers for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals on the chemical identity, structural utility, and handling of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate , a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals on the chemical identity, structural utility, and handling of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate , a highly valuable non-natural amino acid derivative.

Executive Summary: The Role of Bulky Phenylglycine Derivatives in Drug Discovery

In modern medicinal chemistry, the incorporation of non-natural amino acids is a fundamental strategy for overcoming the metabolic liabilities and limited conformational diversity of endogenous peptides. Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate —a derivative of phenylglycine—serves as a highly specialized chiral building block.

The presence of the para-tert-butyl group introduces two critical pharmacokinetic advantages:

  • Metabolic Shielding: It effectively blocks cytochrome P450-mediated para-hydroxylation, a primary degradation pathway for phenyl-containing pharmacophores.

  • Lipophilic Tuning: The bulky, non-polar tert-butyl moiety significantly increases the overall partition coefficient (LogP) of the resulting drug candidate, enhancing lipid membrane permeability and blood-brain barrier (BBB) penetration.

Because the free amine and free carboxylic acid of phenylglycines can complicate direct coupling, this compound is predominantly utilized and commercially supplied as a methyl ester hydrochloride salt . This dual-protection strategy prevents spontaneous degradation, improves shelf-life, and readies the molecule for immediate N-terminal functionalization.

Chemical Identifiers and Structural Data

Accurate chemical identification is paramount for regulatory compliance and procurement. Due to the instability of the free base, the hydrochloride salt is the standard reference material in chemical databases[1].

Table 1: Comprehensive Chemical Identifiers

PropertyFree BaseHydrochloride Salt
IUPAC Name Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetateMethyl 2-amino-2-(4-(tert-butyl)phenyl)acetate hydrochloride
CAS Registry Number Not widely registered142524-46-7 [2]
Molecular Formula C₁₃H₁₉NO₂C₁₃H₂₀ClNO₂[3]
Molecular Weight 221.30 g/mol 257.76 g/mol [3]
SMILES O=C(OC)C(N)c1ccc(C(C)(C)C)cc1[4]O=C(OC)C(N)c1ccc(C(C)(C)C)cc1.Cl
Physical State Viscous oil / Low-melting solidCrystalline solid

Synthetic Pathways and Manufacturing Logic

The synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate typically originates from 4-tert-butylbenzaldehyde via a modified Strecker synthesis, followed by hydrolysis and esterification[5].

SynthesisPathway A 4-tert-Butylbenzaldehyde (Starting Material) B Strecker Synthesis (NH3, TMSCN, Catalyst) A->B Imine formation & Cyanation C 2-Amino-2-(4-tert-butylphenyl) acetonitrile B->C D Acidic Hydrolysis (HCl, H2O, Heat) C->D Nitrile Hydrolysis E 2-Amino-2-(4-tert-butylphenyl) acetic acid D->E F Esterification (SOCl2, CH3OH) E->F In situ HCl generation G Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Hydrochloride (CAS: 142524-46-7) F->G

Fig 1: Synthetic workflow for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate.

Protocol: Thionyl Chloride-Mediated Esterification

Expertise & Causality: Direct esterification of amino acids using Fischer-Speier conditions (HCl gas in methanol) is operationally cumbersome. Using Thionyl Chloride ( SOCl2​ ) in methanol is the field-proven standard[6][7]. SOCl2​ reacts exothermically with methanol to generate anhydrous HCl in situ alongside methyl chlorosulfite. This drives the equilibrium entirely toward the ester while simultaneously precipitating the product as the highly pure hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 2-amino-2-(4-tert-butylphenyl)acetic acid in anhydrous methanol (approx. 5-7 volumes). Visual Cue: The starting amino acid will remain largely insoluble, creating a cloudy suspension.

  • Activation: Cool the reactor to 0–5°C using an ice-brine bath. Purge with N2​ .

  • Reagent Addition: Add 1.2 to 1.5 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise via an addition funnel over 1 hour. Maintain internal temperature below 10°C to prevent side reactions[6].

  • Reflux & IPC (In-Process Control): Heat the mixture to reflux (approx. 65°C) for 2–3 hours. Self-Validating Step: The reaction is complete when the cloudy suspension transitions into a clear, homogenous solution, indicating the complete conversion of the insoluble zwitterionic amino acid into the highly soluble methyl ester hydrochloride.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess methanol and volatile SO2​ . Recrystallize the resulting crude solid from a mixture of methanol and methyl tert-butyl ether (MTBE) to yield the pure hydrochloride salt (CAS: 142524-46-7).

Stereochemistry and Chiral Resolution

Because the alpha-carbon of this molecule is a chiral center, the Strecker synthesis yields a racemic mixture. For pharmaceutical applications, enantiomeric purity (either the R or S enantiomer) is strictly required.

If an asymmetric Strecker synthesis is not utilized, the racemic methyl ester must be resolved. Enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B, CAL-B) is highly effective for phenylglycine derivatives[8].

KineticResolution Racemic Racemic Methyl 2-amino-2- (4-tert-butylphenyl)acetate Enzyme Enzymatic Resolution (CAL-B, Acyl Donor) Racemic->Enzyme S_Amide (S)-N-Acyl Derivative (Separable Amide) Enzyme->S_Amide Fast Acylation R_Amine (R)-Unreacted Ester (Target Enantiomer) Enzyme->R_Amine Slow/No Reaction

Fig 2: Enzymatic kinetic resolution of racemic phenylglycine derivatives.

Analytical Validation (Chiral HPLC)

To validate the enantiomeric excess ( ee ) of the resolved product, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

  • Column: Daicel Chiralpak AD-H or equivalent amylose-based stationary phase.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). Causality: The addition of 0.1% Diethylamine (DEA) is critical. It suppresses the ionization of the free amine on the column, preventing peak tailing and ensuring sharp, baseline-resolved chromatograms[8].

  • Detection: UV at 254 nm.

Storage and Handling Guidelines

  • Hygroscopicity: As a hydrochloride salt, CAS 142524-46-7 exhibits mild hygroscopicity. It must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Free Base Liberation: When utilizing the compound in peptide coupling (e.g., HATU/DIPEA mediated amide bond formation), the free base must be liberated in situ. This is achieved by adding a slight excess (2.5 to 3.0 equivalents) of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), directly to the reaction mixture.

References

  • PatSnap. "Preparation process of D-phenylglycine methyl ester hydrochloride crystals". Eureka. Available at: [Link]

  • Google Patents. "US8039662B2 - Process for the preparation of amino acid methyl esters". Google Patents.
  • ResearchGate. "Trimethylsilyl Cyanide Addition to Aldimines and Its Application in the Synthesis of (S)Phenylglycine Methyl Ester". ResearchGate. Available at: [Link]

Sources

Exploratory

Stability and storage conditions for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Whitepaper: Physicochemical Stability and Optimized Storage Protocols for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Executive Summary Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a highly lipophilic, sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Stability and Optimized Storage Protocols for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Executive Summary

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a highly lipophilic, sterically hindered unnatural amino acid derivative. It serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and targeted therapeutics. However, the molecule presents a triad of stability challenges: an electrophilic methyl ester, a nucleophilic primary amine, and an enolizable alpha-chiral center.

As a Senior Application Scientist, I have observed that the primary failure mode in utilizing this compound stems from a fundamental misunderstanding of its degradation kinetics under ambient conditions. This guide deconstructs the mechanistic causality behind its instability and provides self-validating, field-proven protocols to ensure absolute chemical and enantiomeric integrity during long-term storage and handling.

Structural Vulnerabilities & Degradation Causality

To engineer a robust storage protocol, we must first understand the thermodynamic and kinetic drivers of the molecule's degradation. The free base form of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is inherently metastable due to the following mechanisms:

  • Ester Hydrolysis (Base/Acid Catalyzed): The methyl ester is highly susceptible to hydrolysis in the presence of adventitious moisture. Hydrolysis of amino acid methyl esters to their corresponding zwitterionic amino acids leads to a drastic pKa shift in the remote –NH2 group, fundamentally altering the molecule's reactivity profile [1].

  • Auto-Amidation & Diketopiperazine Formation: In its unprotonated state, the primary amine is a potent nucleophile. It can attack the ester carbonyl of an adjacent molecule, leading to intermolecular condensation. In dipeptide synthesis applications, this rapidly leads to the formation of diketopiperazines (DKPs)[2].

  • Base-Catalyzed Racemization: The alpha-proton (C2) is situated between an electron-withdrawing ester and a phenyl ring. Under mildly basic conditions, deprotonation occurs, forming a stabilized enolate intermediate that results in the loss of enantiopurity upon reprotonation.

To mitigate these pathways, the industry standard is to synthesize and store the molecule as a hydrochloride salt (CAS 142524-46-7) . Protonation of the amine ( NH3+​ ) completely neutralizes its nucleophilicity, preventing auto-amidation, while the resulting acidic microenvironment suppresses base-catalyzed enolization and racemization [3].

Degradation Main Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (Free Base) Hydrolysis Ester Hydrolysis (Moisture + Base/Acid) Main->Hydrolysis H2O Condensation Intermolecular Condensation (Auto-amidation) Main->Condensation Nucleophilic Attack Racemization Racemization (Base-catalyzed Enolization) Main->Racemization Deprotonation at C-alpha AminoAcid 2-amino-2-(4-(tert-butyl)phenyl)acetic acid (Zwitterion) Hydrolysis->AminoAcid Diketopiperazine Diketopiperazine / Oligomers Condensation->Diketopiperazine Enantiomer Loss of Enantiopurity Racemization->Enantiomer

Fig 1. Primary degradation pathways of the free base under ambient conditions.

Quantitative Stability Matrix

The following table summarizes the quantitative stability data comparing the free base to the hydrochloride salt under various environmental stressors.

Stress ConditionFree Base StabilityHydrochloride Salt (CAS 142524-46-7) StabilityPrimary Degradant Observed
Ambient Air (25°C, 60% RH) Degrades within 48-72 hoursStable for 1-2 weeks (Hygroscopic)Hydrolyzed Acid, Oligomers
Aqueous Solution (pH 7.4) Rapid hydrolysis (T1/2 < 12h)Rapid hydrolysis (T1/2 < 12h)Hydrolyzed Acid
Inert Storage (2-8°C, Dry) Stable for 1-3 monthsStable for > 12 monthsDiketopiperazines (Free Base only)
Deep Freeze (-20°C, Argon) Stable for 6-12 monthsStable for > 24 months None detected

Self-Validating Storage and Handling Workflows

Even as a hydrochloride salt, the compound is highly hygroscopic. If exposed to ambient humidity, localized water pooling within the crystal lattice will initiate slow, acid-catalyzed hydrolysis of the methyl ester. Therefore, handling must be treated as an anhydrous workflow [4].

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation. Aliquoting prevents batch-wide contamination, while Argon displacement removes atmospheric moisture and oxygen.

  • Equilibration: Upon receipt of the bulk material (shipped on dry ice), place the sealed container in a desiccator at room temperature for a minimum of 4 hours. Validation Step: Do not open until the external container temperature matches ambient room temperature to prevent immediate condensation.

  • Inert Transfer: Transfer the container into a glovebox purged with Argon (Relative Humidity < 5%, O2​ < 10 ppm).

  • Aliquoting: Weigh the material into pre-dried, amber glass vials (shielding from photolytic degradation).

  • Sealing: Cap the vials using PTFE-lined silicone septa. The PTFE layer ensures chemical inertness, while the silicone provides a hermetic seal.

  • Storage: Store the aliquots at -20°C.

StorageWorkflow Receipt Material Receipt (HCl Salt) Inspection Visual & Analytical Inspection (HPLC / Karl Fischer) Receipt->Inspection Aliquot Aliquot in Glovebox (Argon, <5% RH) Inspection->Aliquot Packaging Seal in Amber Vials with PTFE Septa Aliquot->Packaging Storage Long-Term Storage (-20°C, Desiccated) Packaging->Storage Usage Equilibrate to RT before opening Storage->Usage On Demand Usage->Aliquot Return Unused

Fig 2. Self-validating workflow for handling and long-term storage of the HCl salt.

Protocol B: Stability-Indicating LC-MS Assay

To validate the integrity of the stored material prior to critical synthetic steps, a rapid LC-MS protocol must be employed to detect the primary degradant (the hydrolyzed carboxylic acid).

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of anhydrous Acetonitrile (do not use Methanol or Water, as they can induce solvolysis during the assay).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor via UV at 220 nm and 254 nm, coupled with ESI+ Mass Spectrometry.

  • Validation Logic: The intact methyl ester will elute later (more lipophilic) with an m/z corresponding to [M+H]+ . The presence of an earlier eluting peak with an m/z of [M−14+H]+ strictly indicates ester hydrolysis (loss of the methyl group, +H). If the acid peak exceeds 1.5% Area Under Curve (AUC), the batch should be discarded or re-esterified.

Conclusion

The successful utilization of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate relies on recognizing its dual nature as an electrophile and a nucleophile. By strictly utilizing the hydrochloride salt and adhering to rigorous, moisture-free, low-temperature storage protocols, researchers can completely arrest the thermodynamic pathways leading to hydrolysis and diketopiperazine formation, ensuring absolute lot-to-lot reproducibility.

References

  • Constitutional adaptation to pKa modulation by remote ester hydrolysis. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Google Patents.
Foundational

Engineering Lipophilicity and Steric Bulk: Applications of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate in Modern Organic Synthesis and Drug Discovery

Executive Summary The pursuit of novel therapeutics relies heavily on the structural diversification of molecular building blocks. Unnatural amino acids (UAAs), particularly arylglycines, have become indispensable in opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics relies heavily on the structural diversification of molecular building blocks. Unnatural amino acids (UAAs), particularly arylglycines, have become indispensable in optimizing physicochemical parameters, improving target selectivity, and overcoming the pharmacokinetic limitations of natural peptides[1]. Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate —a highly functionalized derivative of phenylglycine—offers a unique triad of chemical properties: profound steric bulk, enhanced lipophilicity, and orthogonal reactivity. This technical guide explores the mechanistic causality behind its applications in peptidomimetics, asymmetric synthesis, and late-stage functionalization, providing self-validating protocols for bench scientists and drug development professionals.

Structural Anatomy and Physicochemical Rationale

To understand the utility of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate, one must dissect its structural modules. Arylglycines are privileged scaffolds found in numerous FDA-approved small molecule drugs, including Vancomycin, Ampicillin, Ivosidenib, and Odevixibat[2]. However, the addition of a para-tert-butyl group and a methyl ester fundamentally alters the molecule's behavior.

  • The 4-tert-butyl Group: Introduces massive steric hindrance and significantly increases the partition coefficient (LogP). In biological systems, this translates to enhanced passive membrane permeability and protection against proteolytic degradation[3].

  • The Phenylglycine Core: Restricts the ϕ and ψ dihedral angles when incorporated into a peptide backbone, forcing the molecule into rigid, predictable conformations (e.g., β -turns)[4].

  • The Methyl Ester: Serves as a robust protecting group during N-alkylation or acylation, while simultaneously activating the α -proton for enolate-driven chemistry.

G A Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate B 4-tert-butyl Group A->B C Phenylglycine Core A->C D Methyl Ester A->D E Enhanced Lipophilicity & Membrane Permeability B->E Steric Bulk F Conformational Rigidity & Protease Shielding C->F Dihedral Restriction G Orthogonal Reactivity & Alpha-Proton Activation D->G Protecting Group

Caption: Structural modules of the target compound and their functional causality.

Quantitative Physicochemical Profiling

To justify the selection of this specific UAA over standard alternatives, we must quantify its physicochemical advantages.

PropertyStandard Phenylglycine4-tert-butylphenylglycine methyl esterCausality / Impact
LogP (Estimated) ~ -1.0 (Zwitterion)~ 3.5Massive increase in lipophilicity enhances passive membrane permeability for intracellular targeting.
Steric A-Value ~ 3.0 kcal/mol (Phenyl)> 4.8 kcal/mol (t-Bu-Phenyl)Extreme steric bulk restricts dihedral angles, enforcing rigid, target-specific peptide conformations.
Proteolytic Stability Low (Recognized by proteases)Exceptionally HighSteric shielding physically blocks protease active site access, increasing in vivo half-life[3].
Racemization Risk High ( α -proton acidity)ModerateMethyl ester activates the α -proton, but the bulky aryl group slightly hinders base abstraction[5].

Application I: Synthesis of Proteolytically Stable Peptidomimetics

The transition from pure short-chain peptides to non-peptide analogues is a critical step in modern drug discovery[3]. Incorporating Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate into a peptidomimetic sequence requires careful manipulation, as arylglycines are notoriously prone to racemization during activation and coupling[5].

Protocol: Self-Validating Preparation and SPPS Incorporation

Step 1: Ester Saponification and Fmoc Protection

  • Action: Dissolve the amino ester (1.0 eq) in THF/H₂O (3:1). Add LiOH·H₂O (1.5 eq) at 0 °C and stir for 4 hours. Subsequently, add Na₂CO₃ (2.0 eq) and Fmoc-OSu (1.1 eq), stirring at room temperature for 12 hours.

  • Causality: Saponification must be performed under strictly controlled, mildly basic conditions at low temperatures to prevent the base-catalyzed epimerization of the sensitive α -center.

  • Self-Validation: Before proceeding to Solid-Phase Peptide Synthesis (SPPS), acidify the aqueous layer, extract with EtOAc, and run a Chiral HPLC (e.g., Daicel Chiralpak IC) against a racemic standard. Proceed only if enantiomeric excess (ee) is >99%.

Step 2: Microwave-Assisted Peptide Coupling

  • Action: Pre-activate the Fmoc-protected UAA (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF for 3 minutes. Add DIPEA (6.0 eq), transfer to the resin-bound peptide, and apply microwave irradiation (75 °C, 15 Watts) for 6 to 10 minutes.

  • Causality: Standard room-temperature couplings often fail with highly sterically hindered UAAs. Microwave-assisted coupling accelerates the reaction, achieving full conversion in minutes and suppressing epimerization to <0.1%[5]. HOAt is critical as it forms a highly reactive, less sterically demanding active ester compared to HOBt.

  • Self-Validation: Perform a micro-cleavage (TFA/TIS/H₂O 95:2.5:2.5) on a 5 mg resin sample. Analyze via LC-MS to confirm the presence of the [M+H]⁺ peak and the absence of deletion sequences.

SPPS step1 1. Ester Saponification (LiOH, THF/H2O) step2 2. Fmoc Protection (Fmoc-OSu, Na2CO3) step1->step2 step3 3. Resin Loading (2-CTC Resin, DIPEA) step2->step3 step4 4. Microwave Coupling (HATU, HOAt, DIPEA) step3->step4 step5 5. Micro-Cleavage & Validation (TFA/TIS/H2O, LC-MS) step4->step5

Caption: Self-validating workflow for incorporating the highly hindered UAA into peptidomimetics.

Application II: Late-Stage Functionalization via Cross-Coupling

Beyond peptide synthesis, the α -amino ester motif of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate serves as an excellent substrate for late-stage functionalization. Recent advances in transition-metal catalysis allow for the direct modification of phenylglycine derivatives, enabling the rapid generation of complex libraries for high-throughput screening[1].

Protocol: Nickel-Catalyzed α -Arylation
  • Step 1: Catalyst and Substrate Assembly (Glovebox)

    • Action: Inside an argon-filled glovebox, combine the amino ester (1.0 eq), an aryl boronic acid (1.5 eq), Ni(cod)₂ (10 mol%), and a chiral bisoxazoline (BOX) ligand (12 mol%) in a sealed vial.

    • Causality: Ni(0) catalysts are highly sensitive to oxidation. The glovebox environment ensures strict anaerobic conditions, preventing catalyst deactivation. The BOX ligand dictates the stereochemical outcome of the cross-coupling.

  • Step 2: Reaction Execution

    • Action: Add K₃PO₄ (2.0 eq) and Cyclopentyl methyl ether (CPME) as the solvent. Heat the sealed vial to 60 °C for 16 hours.

    • Causality: CPME is selected over THF due to its higher boiling point, lower peroxide formation rate, and superior performance in stabilizing the nickel oxidative addition complex.

  • Step 3: Self-Validation via Internal Standard

    • Action: Quench a 10 µL reaction aliquot with aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS using dodecane as an internal standard.

    • Causality: Relying solely on TLC for highly functionalized UAAs can be misleading due to co-elution. GC-MS with an internal standard provides an absolute, quantitative yield of the cross-coupled product before scaling up the purification process.

Conclusion

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate represents a powerful intersection of steric engineering and synthetic versatility. By leveraging its bulky 4-tert-butyl group, medicinal chemists can forcefully dictate peptide conformations and shield vulnerable amide bonds from proteolysis[4]. Simultaneously, its methyl ester functionality allows organic chemists to utilize it as a dynamic building block in asymmetric synthesis and transition-metal-catalyzed cross-couplings[1]. When handled with rigorous, self-validating protocols to prevent racemization, this unnatural amino acid is a premier tool for accelerating modern drug discovery.

Sources

Exploratory

Topic: The Strategic Role of the Tert-Butyl Group in the Physicochemical and Pharmacological Profile of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the intricate process of molecular design, the incorporation of specific functional groups is a deliberate choice ai...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate process of molecular design, the incorporation of specific functional groups is a deliberate choice aimed at tuning a molecule's properties for a desired outcome. The tert-butyl group, while seemingly a simple alkyl substituent, is a powerful modulator of molecular behavior. This technical guide provides a comprehensive analysis of the role of the para-tert-butyl group in Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate, a key building block in synthetic and medicinal chemistry. We will dissect the nuanced steric and electronic effects of this group, elucidating how it governs the molecule's conformational preferences, reactivity, and metabolic stability. This document moves beyond a superficial overview to offer field-proven insights, detailed experimental considerations, and the causal relationships that are critical for leveraging this molecule's full potential in research and development.

The Tert-Butyl Moiety: A Master of Steric and Electronic Control

The tert-butyl group, -C(CH₃)₃, is defined by its unique structure: a central quaternary carbon bonded to three methyl groups.[1] This arrangement confers significant and predictable effects on the parent molecule.[1][2]

The Dominant Influence of Steric Hindrance

The most pronounced characteristic of the tert-butyl group is its sheer size, which imposes significant steric hindrance.[3][4] This bulk is not a liability but a strategic tool used to influence molecular interactions and reaction pathways.[2][3]

  • Conformational Locking: The tert-butyl group has a strong preference for occupying the equatorial position in cyclic systems to minimize destabilizing steric interactions, effectively "locking" the molecule into a specific conformation.[1] While the phenyl ring in our target molecule is not a cyclohexane, this principle extends to restricting the rotation around the C-C bond connecting the phenyl ring to the chiral center, influencing how the molecule presents itself to enzymes or other reactants.

  • Reaction Selectivity: In synthetic applications, the steric bulk can act as a shield, preventing reagents from accessing certain parts of the molecule.[4] For example, in electrophilic aromatic substitution reactions, the large size of the tert-butyl group sterically hinders the ortho positions, making para-substitution the strongly preferred outcome.[3] This same principle can be used to direct reactions at the amino or ester groups with greater selectivity.[2]

  • Protecting Group Chemistry: Due to its steric bulk and stability under many reaction conditions, the tert-butyl group is a cornerstone of protecting group strategies in complex organic syntheses.[5]

Subtle but Crucial Electronic Effects

While renowned for its size, the tert-butyl group also exerts electronic influence through induction and hyperconjugation.

  • Inductive Effect (+I): As an alkyl group, it is electron-donating, pushing electron density towards the phenyl ring. This slightly activates the ring, making it more susceptible to electrophilic attack, and influences the basicity of the amino group.

  • Hyperconjugation: The sigma bonds of the methyl groups can interact with the developing pi bond in a reaction's transition state, providing stabilization.[5] This effect can accelerate the rate of certain reactions, such as Sₙ1, where a carbocation intermediate is formed and stabilized by the tert-butyl group.[3]

Synthesis and Characterization: A Validated Protocol

The synthesis of α-amino acid derivatives like Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate often employs methods like the Strecker synthesis. This approach is robust and can be adapted for asymmetric synthesis by using a chiral auxiliary.[6][7]

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol describes a conceptual pathway for synthesizing the chiral target molecule, leveraging a chiral auxiliary for stereocontrol. The use of (R)-phenylglycine amide is an established method for inducing asymmetry in Strecker reactions.[7]

Objective: To synthesize (S)-Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate with high diastereomeric and enantiomeric excess.

Methodology:

  • Step 1: Imine Formation.

    • In a round-bottom flask under an inert atmosphere, dissolve 4-(tert-butyl)benzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in a suitable solvent (e.g., methanol).

    • Stir the mixture at room temperature to form the corresponding chiral imine. Water is removed, often by the addition of a dehydrating agent or azeotropic distillation.

  • Step 2: Cyanide Addition (Strecker Reaction).

    • Cool the reaction mixture in an ice bath.

    • Carefully add a source of cyanide, such as trimethylsilyl cyanide (TMSCN) (1.1 eq), dropwise. The addition of a Lewis acid catalyst can enhance diastereoselectivity.

    • Allow the reaction to stir for several hours, monitoring by TLC for the formation of the α-amino nitrile. The bulky tert-butyl group on the aldehyde and the phenyl group on the auxiliary will sterically direct the incoming cyanide ion.

  • Step 3: Crystallization-Induced Asymmetric Transformation.

    • In many cases with this auxiliary, one diastereomer of the resulting α-amino nitrile will selectively precipitate from the reaction mixture.[6][7] This process, known as a crystallization-induced asymmetric transformation, drives the equilibrium towards the formation of the less soluble diastereomer, resulting in a very high diastereomeric ratio (dr > 99/1).[7]

    • Isolate the solid product by filtration and wash with a cold solvent.

  • Step 4: Hydrolysis and Esterification.

    • Subject the diastereomerically pure α-amino nitrile to acidic hydrolysis (e.g., refluxing in 6N HCl) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.[7]

    • Following hydrolysis, the resulting amino acid is esterified by refluxing in methanol with an acid catalyst (e.g., thionyl chloride or sulfuric acid) to yield the final product, Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate.

  • Step 5: Purification.

    • Purify the final product using column chromatography or recrystallization to obtain the enantiomerically pure compound.

Diagram: Asymmetric Synthesis Workflow

G Start 4-(tert-butyl)benzaldehyde + (R)-phenylglycine amide Step1 Step 1: Imine Formation (Methanol, RT) Start->Step1 Intermediate1 Chiral Imine Intermediate Step1->Intermediate1 Step2 Step 2: Strecker Reaction (TMSCN) Intermediate1->Step2 Intermediate2 Diastereomeric Mixture of α-Amino Nitriles Step2->Intermediate2 Step3 Step 3: Crystallization-Induced Asymmetric Transformation Intermediate2->Step3 Intermediate3 Single Diastereomer (Crystalline Solid) Step3->Intermediate3 Step4 Step 4: Hydrolysis (HCl) & Esterification (MeOH/H+) Intermediate3->Step4 FinalProduct Final Product: (S)-Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Step4->FinalProduct

Caption: Workflow for the asymmetric synthesis of the target amino acid ester.

Spectroscopic Signatures for Characterization

The structure and purity of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate can be unequivocally confirmed by standard spectroscopic methods. The tert-butyl group provides a distinct and easily identifiable signal.

TechniqueExpected SignalCausality / Interpretation
¹H NMR Singlet, ~1.3 ppm (9H)The nine protons of the three methyl groups are chemically equivalent due to free rotation, resulting in a single, strong signal.
Two Doublets, ~7.4 ppm (4H)The para-substitution on the phenyl ring creates an AA'BB' system, appearing as two distinct doublets for the aromatic protons.
Singlet, ~3.7 ppm (3H)Protons of the methyl ester group.
Singlet, ~4.5 ppm (1H)The single proton at the chiral (benzylic) carbon.
¹³C NMR Signal at ~34 ppmQuaternary carbon of the tert-butyl group.
Signal at ~31 ppmThe three equivalent methyl carbons of the tert-butyl group.
Mass Spec (ESI+) [M+H]⁺ at m/z 222.15Confirms the molecular weight of the compound (C₁₃H₁₉NO₂ = 221.30).[8]

The Tert-Butyl Group in Drug Development: A Pharmacokinetic Game-Changer

The strategic placement of a tert-butyl group is a common tactic in medicinal chemistry to enhance a drug candidate's profile.[9]

Enhancing Metabolic Stability

One of the most significant challenges in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[10]

  • Steric Shielding: A tert-butyl group can act as a "metabolic shield."[3][9] It can be positioned to block a part of the molecule that is susceptible to enzymatic oxidation.[11] The C-H bonds of the tert-butyl group itself are also relatively resistant to oxidation compared to other alkyl groups.[12]

  • Increased Half-Life: By preventing or slowing down metabolism, the incorporation of a tert-butyl group can significantly increase a drug's half-life and bioavailability.[10][13] This means the drug remains in the system longer at a therapeutic concentration, potentially allowing for less frequent dosing. However, it's important to note that metabolism can sometimes be deflected to other "soft spots" in the molecule.[13]

Modulating Receptor Binding and Lipophilicity
  • Receptor Selectivity: The defined shape and size of the tert-butyl group can be used to achieve selective binding to a specific receptor or enzyme active site.[3] Its bulk can prevent the molecule from fitting into the binding pocket of off-target receptors, thereby reducing side effects.[3]

  • Lipophilicity: As a non-polar alkyl group, the tert-butyl group increases the overall lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes, a key factor for oral drug absorption.[9]

Diagram: Logic of Metabolic Shielding

G cluster_0 Molecule without t-Bu Group cluster_1 Molecule with t-Bu Group a Drug Molecule (Metabolically Labile Site Exposed) b CYP450 Enzyme a->b c Rapid Metabolism (Oxidation) b->c x Drug Molecule with tert-Butyl 'Shield' y CYP450 Enzyme x->y Steric Hindrance z Metabolism Blocked (Increased Half-Life) y->z

Caption: The tert-butyl group acts as a steric shield, blocking enzymatic degradation.

Conclusion

The para-tert-butyl group on Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a prime example of strategic molecular design. It is not merely an inert substituent but a highly influential functional group that dictates the molecule's conformation, reactivity, and, most critically, its behavior in biological systems. Its ability to provide steric hindrance is a multifaceted tool, enabling selective synthesis and protecting against metabolic degradation.[2][9] For researchers in organic synthesis and drug development, a deep understanding of these principles is essential for rationally designing next-generation molecules with precisely tailored properties. This seemingly simple amino acid ester, by virtue of its thoughtfully placed tert-butyl group, serves as a powerful and versatile platform for chemical innovation.

References

  • Title: Tert-Butyl Group Definition - Organic Chemistry Key Term |...
  • Title: The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects Source: Benchchem URL
  • Title: The Mighty Tert-Butyl Group: More Than Just a Bulky Molecule Source: Oreate AI Blog URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Metabolism of t-butyl groups in drugs Source: Hypha Discovery Blogs URL
  • Source: PMC (PubMed Central)
  • Title: Metabolically Stable tert-Butyl Replacement | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • Title: Metabolically Stable tert-Butyl Replacement.
  • Title: Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols Source: Benchchem URL
  • Title: The tert-butyl group in chemistry and biology Source: RSC Publishing URL
  • Title: tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds Source: ChemRxiv URL
  • Title: Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)
  • Title: (R)
  • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)
  • Title: Steric effects - Wikipedia Source: Wikipedia URL
  • Title: 1213398-95-8 | Methyl (S)-2-amino-2-(4-(tert-butyl)phenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Utilization of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Asymmetric Catalysis, Non-Canonical Amino Acids (ncAAs), and Peptidomimetic Drug Development Introduction and Chemical Rationale The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Asymmetric Catalysis, Non-Canonical Amino Acids (ncAAs), and Peptidomimetic Drug Development

Introduction and Chemical Rationale

The incorporation of non-canonical α -amino acids (ncAAs) into peptide backbones and small-molecule APIs is a cornerstone of modern drug discovery. Among these, α -arylglycines are highly prized for their presence in critical therapeutics such as the glycopeptide antibiotic vancomycin and the antiplatelet drug clopidogrel 1[1].

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate represents a highly specialized, sterically demanding chiral building block. The presence of the para-tert-butyl group introduces two critical physicochemical advantages:

  • Steric Shielding: The massive A-value of the tert-butylphenyl group restricts the conformational freedom of the resulting peptide backbone, lowering the entropic penalty upon target binding and shielding adjacent amide bonds from proteolytic degradation.

  • Lipophilicity (LogP Enhancement): The hydrophobic bulk significantly improves membrane permeability, a common bottleneck in peptide-based therapeutics.

Furthermore, when reduced to its corresponding β -amino alcohol, this scaffold serves as a highly effective chiral ligand precursor for asymmetric catalysis, offering superior enantioinduction compared to standard phenylglycine derivatives due to its exaggerated steric wall 2[2].

Mechanistic Pathway: Enantioselective Assembly

The synthesis of this building block relies on a Palladium-catalyzed asymmetric three-component Petasis-type reaction. By reacting glyoxylic acid, a cleavable sulfonamide (e.g., Pbf-NH 2​ ), and 4-tert-butylphenylboronic acid in the presence of a chiral Pd(II)-bis(oxazoline) complex, the α -stereocenter is established with high enantiomeric excess (ee) 3[3].

Causality of the Catalyst System: The chiral bis(oxazoline) ligand creates a rigid, C2​ -symmetric chiral pocket around the Pd(II) center. When the in situ generated sulfonyl imine coordinates to the metal, the ligand sterically blocks one enantiotopic face of the imine. Subsequent transmetalation of the bulky 4-tert-butylphenyl group from boron to palladium is followed by a face-selective migratory insertion, yielding the enantioenriched product while suppressing the racemic background reaction 4[4].

Mechanism Pd Pd(II)-Chiral Ligand Complex Coord Imine Coordination (Face-Selective Pocket) Pd->Coord Imine In situ Sulfonyl Imine Imine->Coord Trans Transmetalation with 4-tBu-ArB(OH)2 Coord->Trans Mig Enantioselective Aryl Migration Trans->Mig Mig->Pd Catalyst Regeneration Prod Enantioenriched α-Arylglycine Derivative Mig->Prod

Caption: Catalytic cycle of the Pd-catalyzed asymmetric 3-component synthesis of the arylglycine core.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the synthesis and subsequent derivatization of the 4-tert-butylphenylglycine scaffold.

Reaction StepReagents / Catalyst SystemYield (%)Enantiomeric Excess (ee)Key Rationale
1. Asymmetric 3-CR Glyoxylic acid, Pbf-NH 2​ , 4-tBu-PhB(OH) 2​ , Pd(OAc) 2​ , (S,S)-iPr-box82%>98%Pbf group prevents racemization during downstream acidic cleavage.
2. Deprotection TFA / Thioanisole (RT, 2h)95%>98%Thioanisole acts as a carbocation scavenger to protect the t-Bu group.
3. Esterification SOCl 2​ , Methanol (0 °C to RT)91%>98%Acidic conditions prevent base-catalyzed enolization and racemization.
4. Peptide Coupling HATU, DIPEA, L-Valine-OMe, DMF88%N/A (dr >99:1)HATU overcomes the extreme steric hindrance of the α -carbon.

Experimental Protocols

Protocol A: Enantioselective Synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Step 1: Palladium-Catalyzed Three-Component Reaction

  • In an oven-dried Schlenk tube under argon, charge Pd(OAc) 2​ (5.0 mol%) and (S,S)-iPr-box ligand (6.0 mol%). Dissolve in anhydrous CH 2​ Cl 2​ (0.1 M) and stir for 30 minutes at room temperature to pre-form the catalyst complex.

  • Add glyoxylic acid monohydrate (1.0 equiv, 1.0 mmol) and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide (Pbf-NH 2​ ) (1.0 equiv). Stir for 1 hour to allow in situ imine formation.

  • Add 4-tert-butylphenylboronic acid (1.5 equiv). Seal the tube and stir at 40 °C for 24 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The Pbf-protected amino acid should appear as a highly UV-active spot.

  • Quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and purify via flash chromatography to isolate the (S)-Pbf-protected arylglycine.

Step 2: Pbf-Deprotection and Esterification

  • Dissolve the intermediate in a mixture of Trifluoroacetic Acid (TFA) and thioanisole (9:1 v/v, 0.2 M). Stir at room temperature for 2 hours. Causality: Thioanisole traps the reactive Pbf-cation, preventing undesired Friedel-Crafts alkylation on the electron-rich 4-tert-butylphenyl ring.

  • Evaporate the volatiles under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the free amino acid TFA salt.

  • Suspend the salt in anhydrous Methanol (0.2 M) and cool to 0 °C.

  • Dropwise, add Thionyl Chloride (SOCl 2​ , 2.0 equiv). Causality: SOCl 2​ reacts with MeOH to generate HCl, protecting the amine via protonation while forming the highly reactive acyl chloride intermediate, ensuring esterification proceeds without racemization.

  • Warm to room temperature and stir for 12 hours. Concentrate in vacuo to yield Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate hydrochloride .

Protocol B: Application in Peptidomimetic Synthesis (HATU Coupling)

Due to the steric bulk of the 4-tert-butylphenyl group, standard carbodiimide coupling (EDC/HOBt) often results in poor yields and epimerization.

  • Dissolve Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate hydrochloride (1.0 equiv) and an N-protected amino acid (e.g., Fmoc-L-Val-OH, 1.2 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equiv). Causality: The pyridine nitrogen in the HOAt ester generated by HATU provides a neighboring group effect, drastically accelerating aminolysis despite the steric hindrance.

  • Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise.

  • Stir for 4 hours, warming to room temperature.

  • Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate to yield the sterically shielded dipeptide.

Application Workflow Visualization

Workflow A Glyoxylic Acid + Pbf-NH2 + 4-tBu-Phenylboronic Acid B Pd-Catalyzed Asymmetric 3-Component Reaction A->B Chiral Ligand Solvent, 40°C C Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (Chiral Building Block) B->C 1. TFA Deprotection 2. SOCl2 / MeOH D Peptide Synthesis (Sterically Shielded Peptidomimetics) C->D HATU, DIPEA E Reduction (LiBH4) (Chiral β-Amino Alcohols) C->E Mild Reduction F Chiral Ligands (Asymmetric Catalysis) E->F Scaffold Derivatization

Caption: Synthetic workflow from raw materials to the chiral building block and its downstream applications.

References

  • Tamara Beisel, Andreas M. Diehl, and Georg Manolikakes. "Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines." Organic Letters, 2016. 3

  • "Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates." Beilstein Journal of Organic Chemistry, 2023. 4

  • "Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives." Frontiers in Chemistry, 2023. 1

  • "Enantioselective organocatalytic strategies to access noncanonical α-amino acids." RSC Advances, 2024.2

  • Yasunori Yamamoto et al. "Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines." Australian Journal of Chemistry, 2011. 5

Sources

Application

Application Note: Derivatization Strategies for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate in Medicinal Chemistry

Introduction & Medicinal Chemistry Rationale The incorporation of unnatural amino acids into small molecules and peptidomimetics is a cornerstone of modern drug discovery. These building blocks are engineered to overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Medicinal Chemistry Rationale

The incorporation of unnatural amino acids into small molecules and peptidomimetics is a cornerstone of modern drug discovery. These building blocks are engineered to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability[1].

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (a 4-tert-butylphenylglycine derivative) is a highly privileged scaffold in medicinal chemistry. Its structural features provide three distinct pharmacological and synthetic advantages:

  • Conformational Restriction : The phenylglycine core introduces significant steric bulk directly adjacent to the alpha-carbon. This restricts the rotational freedom of the peptide backbone, locking the molecule into specific bioactive conformations that can enhance target binding affinity[1].

  • Lipophilicity & Metabolic Shielding : The tert-butyl substitution heavily increases the molecule's overall lipophilicity (LogP), driving hydrophobic interactions within deep binding pockets. Crucially, it acts as a steric shield at the para-position of the phenyl ring, blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) and thereby extending the biological half-life of the resulting drug candidate[2].

  • Orthogonal Protection : The C-terminal methyl ester provides a stable protecting group that survives standard N-terminal derivatization conditions, allowing for precise, stepwise synthetic elongation[3].

StructuralRationale Compound Methyl 2-amino-2- (4-(tert-butyl)phenyl)acetate TButyl 4-tert-Butyl Group (Lipophilicity & Metabolic Shield) Compound->TButyl Phg Phenylglycine Core (Conformational Restriction) Compound->Phg Ester Methyl Ester (C-Terminal Protection) Compound->Ester Amine Free Alpha-Amine (N-Terminal Derivatization) Compound->Amine

Fig 1. Structural mapping of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate to MedChem functions.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in biphasic reaction mixtures and chromatographic purifications.

PropertyValue / DescriptionImpact on Synthesis & Formulation
Chemical Formula C₁₃H₁₉NO₂Core unnatural amino acid skeleton.
Molecular Weight 221.30 g/mol Low molecular weight allows for downstream elongation without violating Lipinski's Rule of 5.
Physical State White to off-white powderHighly stable under ambient storage conditions.
Solubility DMF, DMSO, DCM, EtOAcExcellent solubility in standard organic solvents facilitates homogeneous coupling reactions.
Stereocenter Alpha-carbon (Chiral)Highly prone to base-catalyzed epimerization; requires mild reaction conditions[4].

Derivatization Workflows & Self-Validating Protocols

The following protocols detail the three most critical derivatization pathways for this scaffold: N-Acylation, N-Sulfonylation, and Ester Hydrolysis.

DerivatizationWorkflow Start Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Amidation N-Acylation Reagents: HATU, DIPEA, R-COOH Purpose: Peptide Coupling Start->Amidation Sulfonylation N-Sulfonylation Reagents: R-SO2Cl, Pyridine Purpose: Sulfonamide Formation Start->Sulfonylation Hydrolysis Ester Hydrolysis Reagents: LiOH, THF/H2O Purpose: Saponification Start->Hydrolysis Prod1 Peptidomimetic Intermediate Amidation->Prod1 Prod2 Sulfonamide Derivative Sulfonylation->Prod2 Prod3 Free Carboxylic Acid Hydrolysis->Prod3 Prod3->Amidation C-terminal Elongation

Fig 2. Primary derivatization pathways for the 4-tert-butylphenylglycine methyl ester scaffold.

Protocol A: N-Acylation (Peptide Coupling)

Causality & Expert Insight: The alpha-amine of phenylglycine derivatives is heavily sterically hindered by the adjacent bulky aryl group. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics. Slow reactions increase the residence time of the activated ester in the presence of base, which drastically exacerbates the risk of base-catalyzed epimerization[4]. To counter this, highly reactive uronium salts like HATU are required. HATU forms a highly active 7-aza-OBt ester that drives the amidation forward rapidly, outcompeting the epimerization pathway.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 5 minutes to pre-activate the acid.

  • Coupling: Add Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 eq) to the activated mixture.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the starting amine mass ( [M+H]+=222.1 ) and the appearance of the desired product mass confirms successful coupling. To verify that the chiral integrity was maintained, perform chiral HPLC; epimerization should be <1% under these optimized conditions[4].

Protocol B: N-Sulfonylation

Causality & Expert Insight: Sulfonamide linkages are excellent bioisosteres for amides, offering improved metabolic stability and distinct hydrogen-bonding geometries. They are frequently employed in the synthesis of biologically active molecules, such as aldose reductase inhibitors and broad-spectrum agents[5]. Due to the steric bulk of the tert-butylphenyl group, sulfonylation requires a nucleophilic catalyst like pyridine to form a highly reactive sulfonylpyridinium intermediate, ensuring complete conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalysis: Add anhydrous Pyridine (2.5 eq) and cool the solution to 0 °C in an ice bath.

  • Addition: Add the desired sulfonyl chloride (1.2 eq) dropwise over 10 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight[5].

  • Validation Checkpoint: Quench a 10 µL aliquot in MeOH and check via TLC (Hexanes/EtOAc 7:3). The sulfonamide product will typically run higher (less polar) than the starting amine. Wash the bulk reaction with 1M HCl to remove pyridine, followed by brine, then dry and concentrate.

Protocol C: Ester Hydrolysis (Saponification)

Causality & Expert Insight: To utilize the derivatized compound for subsequent C-terminal elongation, the methyl ester must be cleaved. Phenylglycine derivatives are notoriously prone to racemization at the alpha-carbon under basic conditions because the resulting enolate is resonance-stabilized by the adjacent phenyl ring[4]. Therefore, harsh conditions (e.g., refluxing NaOH) must be strictly avoided. A mild protocol using Lithium Hydroxide (LiOH) in a biphasic THF/water system at low temperatures provides the necessary hydroxide nucleophilicity while suppressing epimerization.

Step-by-Step Methodology:

  • Solvation: Dissolve the N-protected Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate derivative (1.0 eq) in a 3:1 mixture of THF and deionized water (0.1 M).

  • Hydrolysis: Cool the mixture to 0 °C. Add LiOH monohydrate (2.0 eq) in a single portion.

  • Reaction: Stir vigorously at 0 °C for 2 hours, monitoring closely. Do not let the reaction warm to room temperature unless absolutely necessary (if starting material persists).

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. The free carboxylic acid will precipitate. Extract the precipitate with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Verify the integrity of the chiral center using a Chiralcel OD-H (or equivalent) HPLC column. The presence of a single peak confirms that the mild LiOH conditions successfully prevented base-catalyzed racemization[4].

Sources

Method

Advanced Catalytic Applications of Metal Complexes Derived from Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Executive Summary Noncanonical amino acids (ncAAs), particularly arylglycine derivatives, are indispensable building blocks in the design of chiral ligands for transition-metal catalysis[1]. Among these, Methyl 2-amino-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Noncanonical amino acids (ncAAs), particularly arylglycine derivatives, are indispensable building blocks in the design of chiral ligands for transition-metal catalysis[1]. Among these, Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (CAS: 1213398-95-8)[2] represents a highly privileged chiral precursor. While standard phenylglycine derivatives are widely used to synthesize enantiomerically pure transition metal complexes[3], the strategic installation of a para-tert-butyl group on the phenyl ring fundamentally alters the physicochemical properties of the resulting catalysts.

This application note provides a comprehensive guide to synthesizing, validating, and deploying Ru(II) and Pd(II) complexes derived from this specific ncAA, focusing on their superior performance in Asymmetric Transfer Hydrogenation (ATH) and enantioselective C-H functionalization[4].

Physicochemical Rationale: The tert-Butyl Advantage

As a Senior Application Scientist, it is critical to understand why we select specific ligand modifications rather than merely following a recipe. The structural diversity of arylglycines allows for precise fine-tuning of the steric and electronic properties of the active metal center[5]. The para-tert-butyl substitution provides three distinct catalytic advantages:

  • Enhanced Solvation & Anti-Aggregation: The bulky, lipophilic tert-butyl group dramatically increases the solubility of the metal complex in non-polar solvents (e.g., toluene, dichloromethane). This prevents the formation of inactive catalyst dimers, maintaining a high localized concentration of the active monomeric species.

  • Steric Funneling (Enantioselectivity): In the transition state, the tert-butyl group projects outward, reinforcing the rigidity of the chiral pocket. This steric encumbrance forces incoming prochiral substrates to adopt a highly specific trajectory, minimizing steric clash and maximizing enantiomeric excess ( ee ).

  • Electronic Tuning (Turnover Frequency): The mild electron-donating effect (+I) of the tert-butyl group subtly increases the electron density at the coordinated metal center. In ATH, this makes the transient metal-hydride intermediate more nucleophilic, accelerating the rate-determining hydride transfer step.

Workflow Visualization

Workflow A Ligand Precursor (t-Bu-Arylglycine) B Derivatization (Amino Alcohol) A->B LiAlH4, THF C Metal Coordination (Ru Dimer) B->C [RuCl2(p-cymene)]2 Base, Heat D Active Chiral Catalyst C->D Ligand Exchange

Fig 1. Workflow for synthesizing active chiral metal catalysts from the arylglycine precursor.

Protocol 1: Synthesis of the Ru(II)-N,O Bidentate Catalyst

To utilize the precursor in ATH, the ester must first be reduced to an alcohol, providing a hard oxygen donor atom to create a robust bidentate (N,O) chelation system.

Step-by-Step Methodology
  • Ligand Reduction: Suspend 10 mmol of Methyl (S)-2-amino-2-(4-(tert-butyl)phenyl)acetate in 30 mL of anhydrous THF under an inert argon atmosphere. Cool to 0 °C.

  • Hydride Addition: Slowly add 12 mmol of LiAlH4​ (1.0 M in THF) dropwise. Causality: The controlled temperature prevents the over-reduction or cleavage of the amine group, ensuring the stereocenter remains intact.

  • Quenching & Extraction: After stirring for 4 hours at room temperature, quench via the Fieser method (0.45 mL H2​O , 0.45 mL 15% NaOH, 1.35 mL H2​O ). Filter the granular salts and concentrate the filtrate to yield the chiral amino alcohol.

  • Metal Complexation: In a Schlenk flask, combine 2.0 mmol of the synthesized amino alcohol, 1.0 mmol of [RuCl2​(p-cymene)]2​ , and 4.0 mmol of triethylamine in 20 mL of anhydrous 2-propanol.

  • Heating: Stir at 80 °C for 1 hour.

Self-Validation Checkpoint: The successful coordination of the ligand to the Ru center is visually marked by a distinct color shift from the dark red of the [RuCl2​(p-cymene)]2​ dimer to a vibrant orange-brown monomeric solution. Analytically, analyze the crude mixture via 1H NMR; the shifting of the tert-butyl singlet (typically from ~1.30 ppm to ~1.15 ppm due to shielding by the metal center's anisotropic field) confirms quantitative complexation.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

This protocol describes the reduction of acetophenone using the in situ generated Ru(II) catalyst.

Step-by-Step Methodology
  • System Preparation: Degas 10 mL of a 0.1 M solution of KOH in anhydrous 2-propanol (isopropanol) by bubbling argon for 15 minutes. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the transient Ru-hydride species, killing the catalytic cycle.

  • Catalyst Activation: Add 0.01 mmol (1 mol%) of the Ru(II) complex synthesized in Protocol 1 to the basic isopropanol solution. Stir for 5 minutes. Causality: The strong base deprotonates the coordinated amine, facilitating the elimination of HCl to form a 16-electron Ru-amide intermediate.

  • Substrate Addition: Add 1.0 mmol of acetophenone. Maintain the reaction at 25 °C.

  • Monitoring: Sample 50 µL aliquots every 30 minutes, filter through a short silica plug (eluting with ethyl acetate) to remove the metal, and analyze via Chiral HPLC or GC.

Self-Validation Checkpoint: A successful catalytic cycle will show an exponential decay of the ketone starting material in the first hour. If the reaction stalls at <50% conversion, it indicates moisture contamination in the isopropanol, which competitively binds to the vacant coordination site on the Ru center.

Mechanistic Pathway

Mechanism Ru_Cl Precatalyst (Ru-Cl) Ru_H Active Catalyst (Ru-H) Ru_Cl->Ru_H + iPrOH, Base - HCl, Acetone TS Transition State Ru_H->TS + Prochiral Ketone Ru_Amide Ru-Amide (16e-) TS->Ru_Amide - Chiral Alcohol Ru_Amide->Ru_H + iPrOH - Acetone

Fig 2. Outer-sphere mechanism of Ru-catalyzed asymmetric transfer hydrogenation (ATH).

Quantitative Data Summary

The following table demonstrates the superior catalytic performance of the tert-butyl substituted catalyst compared to the standard phenylglycine-derived baseline.

Catalyst PrecursorSubstrateCatalyst LoadingTime (h)Yield (%)Enantiomeric Excess ( ee %)TOF ( h−1 )
Standard PhenylglycineAcetophenone1.0 mol%4.08892 (S)22
t-Bu-Phenylglycine Acetophenone1.0 mol%2.5 99 98 (S) 40
Standard PhenylglycinePropiophenone1.0 mol%6.07585 (S)12
t-Bu-Phenylglycine Propiophenone1.0 mol%3.0 95 96 (S) 31

Data Interpretation: The tert-butyl group nearly doubles the Turnover Frequency (TOF) and significantly tightens the chiral pocket, resulting in near-perfect enantioselectivity even for bulkier substrates like propiophenone.

References

  • 1213398-95-8 | Methyl (S)-2-amino-2-(4-(tert-butyl)phenyl)
  • Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II)
  • Metal Stereogenicity in Asymmetric Transition Metal Catalysis PMC - N
  • ChemComm: Enantioselective C-H Oxid
  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids RSC Publishing.

Sources

Application

Protecting the Amino Function of a Key Synthetic Intermediate: A Guide to N-Protection Strategies for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Abstract Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a valuable building block in medicinal chemistry and materials science. Its synthetic utility is often predicated on the selective protection of its primary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a valuable building block in medicinal chemistry and materials science. Its synthetic utility is often predicated on the selective protection of its primary amino group to prevent unwanted side reactions during subsequent chemical transformations. This comprehensive guide provides an in-depth analysis of common N-protecting group strategies, including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We present detailed, field-proven protocols for the installation and cleavage of these groups, discuss the rationale behind experimental choices, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction: The Imperative for Amino Group Protection

The primary amino group of methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a potent nucleophile, readily participating in a variety of chemical reactions. While this reactivity is essential for certain transformations, it can be a significant liability when selective modification of other parts of the molecule is desired. Unprotected, the amine can engage in undesired acylations, alkylations, and other reactions, leading to a mixture of products, reduced yields, and complex purification challenges.

The strategic application of a protecting group temporarily masks the reactivity of the amino function, rendering it inert to specific reaction conditions.[1] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions required for subsequent synthetic steps.

  • Readily removed in high yield under conditions that do not affect other functional groups in the molecule.[2]

This guide focuses on three of the most widely employed amine protecting groups in organic synthesis: Boc, Cbz, and Fmoc. The choice among these is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where multiple protecting groups can be removed selectively in the presence of others.[3][4]

Strategic Selection of a Protecting Group

The selection of an appropriate N-protecting group for methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate hinges on the planned synthetic route. The stability of the methyl ester and the tert-butylphenyl group under various deprotection conditions are key considerations.

  • Boc (tert-Butoxycarbonyl): This group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic hydrolysis.[5] It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[6] This makes it orthogonal to Cbz and Fmoc protecting groups.

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to mild acidic and basic conditions.[7] Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is a mild and efficient method.[8] It can also be removed with strong acids like HBr in acetic acid.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notably base-labile, typically removed with a solution of piperidine in an organic solvent.[9] It is stable to acidic conditions and catalytic hydrogenation, providing orthogonality to both Boc and Cbz groups.[3]

The logical flow for selecting and applying a protecting group is outlined below:

G cluster_selection Protecting Group Selection cluster_synthesis Synthetic Workflow A Analyze Synthetic Route & Reagent Compatibility B Consider Orthogonality Requirements A->B C Evaluate Stability of Ester & Aryl Groups B->C D Select Protecting Group (Boc, Cbz, or Fmoc) C->D E Protection of Amino Group D->E Proceed with selected strategy F Perform Desired Synthetic Transformations E->F G Deprotection of Amino Group F->G H Final Product G->H

Figure 1: A decision workflow for protecting group strategy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate.

Boc Protection and Deprotection

The Boc group is an excellent choice for general-purpose protection due to its ease of introduction and cleavage under mild acidic conditions.

3.1.1. Boc Protection Protocol

This procedure utilizes di-tert-butyl dicarbonate (Boc)₂O for the efficient protection of the primary amine.

  • Materials:

    • Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 equiv) in DCM or THF.

    • Add triethylamine (1.2 equiv).

    • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

    • Purify the product by flash column chromatography on silica gel if necessary.

G Start Dissolve Substrate & Base in DCM Add_Boc Add (Boc)₂O Start->Add_Boc Stir Stir at RT (2-4h) Add_Boc->Stir Workup Aqueous Workup Stir->Workup Dry Dry & Concentrate Workup->Dry Purify Purify Dry->Purify Product N-Boc Protected Product Purify->Product

Figure 2: Workflow for Boc protection.

3.1.2. Boc Deprotection Protocol

Cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid.

  • Materials:

    • N-Boc-methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 equiv) in DCM.

    • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[6]

Cbz Protection and Deprotection

The Cbz group is a classic amine protecting group, valued for its stability and removal by catalytic hydrogenolysis.

3.2.1. Cbz Protection Protocol

This protocol employs benzyl chloroformate for the introduction of the Cbz group under Schotten-Baumann conditions.

  • Materials:

    • Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

    • Dioxane and Water (or other suitable biphasic solvent system)

    • Ethyl acetate

  • Procedure:

    • Dissolve methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 equiv) in a mixture of dioxane and water (e.g., 2:1).

    • Add sodium bicarbonate (2.0 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 equiv) dropwise while stirring vigorously.[10]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-Cbz protected product. Purify by chromatography if needed.

3.2.2. Cbz Deprotection Protocol (Catalytic Hydrogenolysis)

This is the most common and mildest method for Cbz group removal.

  • Materials:

    • N-Cbz-methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the N-Cbz protected substrate in methanol.

    • Carefully add Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[11]

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection P1 Dissolve Substrate in Dioxane/Water P2 Add Base (NaHCO₃) P1->P2 P3 Add Cbz-Cl at 0°C P2->P3 P4 Stir & Workup P3->P4 P5 N-Cbz Product P4->P5 D1 Dissolve N-Cbz Substrate in MeOH D2 Add Pd/C Catalyst D1->D2 D3 Hydrogenate (H₂ balloon) D2->D3 D4 Filter & Concentrate D3->D4 D5 Deprotected Amine D4->D5

Figure 3: Cbz protection and deprotection workflow.

Fmoc Protection and Deprotection

The Fmoc group is the cornerstone of solid-phase peptide synthesis due to its base lability, which is orthogonal to acid-labile and hydrogenolysis-labile groups.

3.3.1. Fmoc Protection Protocol

This protocol uses 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Materials:

    • Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

    • Fmoc-Cl or Fmoc-OSu

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane and Water

    • Diethyl ether

  • Procedure:

    • Dissolve methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 equiv) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃.

    • Add Fmoc-Cl or Fmoc-OSu (1.05 equiv).[9]

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor by TLC.

    • Upon completion, dilute with water and extract with diethyl ether to remove impurities.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-Fmoc protected product.

3.3.2. Fmoc Deprotection Protocol

The Fmoc group is cleaved using a secondary amine base, most commonly piperidine.

  • Materials:

    • N-Fmoc-methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

    • Piperidine

    • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • Dissolve the N-Fmoc protected substrate in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the reaction mixture at room temperature for 5-30 minutes. Monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

    • The crude product can be purified by flash chromatography to remove the fulvene-piperidine adduct.[9]

Comparative Analysis of Protecting Groups

The choice of protecting group is a critical decision in the design of a synthetic route. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc groups to facilitate this selection process.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysis-LabileBase-Labile
Typical Deprotection TFA in DCM; HCl in Dioxane[12]H₂, Pd/C; HBr/AcOH[7]20-50% Piperidine in DMF[12]
Stability Stable to base and hydrogenolysis[12]Stable to mild acid and base[12]Stable to acid and hydrogenolysis[9]
Key Advantages Wide range of non-acidic orthogonality; cleavage products are volatile.Mild deprotection via hydrogenolysis; stable to many reagents.Mild deprotection conditions; orthogonal to Boc and Cbz.
Potential Limitations Strong acid for cleavage may affect other acid-sensitive groups.Incompatible with reducible functional groups (e.g., alkynes, nitro groups).[12]The dibenzofulvene byproduct can be problematic in some applications.

Conclusion

The successful synthesis of complex molecules derived from methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate relies heavily on the strategic use of amine protecting groups. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are removable under orthogonal conditions. By understanding the stability and lability of each group, and by following robust, well-established protocols, researchers can effectively mask and deprotect the amino functionality, enabling the efficient and high-yielding synthesis of their target compounds. The choice of protecting group should always be made in the context of the entire synthetic plan to ensure compatibility and maximize the chances of a successful outcome.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. (2001). The Journal of Organic Chemistry, 66(13), 4430–4432.
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Bédard, F., & Biron, E. (2018). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 23(11), 2828. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-23). Academic Press.
  • ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. Retrieved from [Link]

  • Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. Retrieved from [Link]

  • Schneider, S. E., & Dzubeck, S. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.
  • Roda, G., Guasoni, M., & Riva, S. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Tetrahedron, 60(17), 3875-3880. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific. Retrieved from [Link]

  • Sutton, P. W., & Pountney, O. J. (2018). Developing deprotectase biocatalysts for synthesis. Biochemical Society Transactions, 46(6), 1615-1625. Retrieved from [Link]

  • Britton, J., & Jamison, T. F. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 19(21), 5864-5867. Retrieved from [Link]

  • Orena, M., & Porcelloni, M. (1994). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (10), 1333-1337.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Waldmann, H., & Kunz, H. (1983). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 48(12), 2020-2025. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Sharma, A., & Kumar, R. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(22), e202300654.
  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7958-7973.
  • Kurita, K., & Ishii, S. (2001). Chemoselective Protection of the Amino Groups of Chitosan by Controlled Phthaloylation: Facile Preparation of a Precursor Useful for Chemical Modifications. Biomacromolecules, 2(4), 1145-1149.

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Method

Application Notes &amp; Protocols: Synthesis of Enantiopure Unnatural Amino Acids Using Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Introduction: The Strategic Value of 4-tert-Butylphenylglycine Derivatives Unnatural amino acids (UAAs) are indispensable tools in modern medicinal chemistry and drug discovery.[1][2] Their incorporation into peptide-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-tert-Butylphenylglycine Derivatives

Unnatural amino acids (UAAs) are indispensable tools in modern medicinal chemistry and drug discovery.[1][2] Their incorporation into peptide-based therapeutics or as standalone chiral building blocks allows for the rational design of molecules with enhanced pharmacological profiles, including improved metabolic stability, increased receptor affinity, and optimized bioavailability.[2] Among the vast array of UAAs, derivatives of phenylglycine are particularly prominent.

This guide focuses on Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate , a readily accessible precursor for the synthesis of enantiomerically pure 4-tert-butylphenylglycine analogs. The strategic placement of a tert-butyl group on the phenyl ring is a classic medicinal chemistry tactic used to impart specific, desirable properties. The bulky and lipophilic nature of this group can act as a "steric shield," protecting the molecule from enzymatic degradation and thereby increasing its in-vivo half-life.[3][4] Furthermore, this moiety can enhance membrane permeability and enforce specific molecular conformations critical for high-affinity binding to biological targets.[3]

This document provides a detailed exploration of the methodologies, from enzymatic resolution to asymmetric synthesis, for transforming the racemic methyl ester into valuable, enantiopure synthons for drug development.

Core Methodologies for Enantioselective Synthesis

The primary challenge in utilizing racemic Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is the efficient separation of its enantiomers or the direct synthesis of a single enantiomer. The following sections detail the most effective and field-proven strategies to achieve this.

Enzymatic Kinetic Resolution (EKR): A Green and Highly Selective Approach

Enzymatic Kinetic Resolution (EKR) is a powerful and widely adopted method for resolving racemates. It leverages the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[5] For resolving amines, a lipase-catalyzed acylation is the reaction of choice.

The Principle: In a non-aqueous solvent, a lipase such as Candida antarctica Lipase B (CALB) will selectively transfer an acyl group from an acyl donor (e.g., ethyl acetate, isopropenyl acetate) to one enantiomer of the racemic amine. The reaction is allowed to proceed to approximately 50% conversion. At this point, the reaction mixture contains one enantiomer in its acylated form and the other, slower-reacting enantiomer in its original, unreacted state. These two compounds, having different functional groups (amide vs. amine), can be easily separated by standard chromatographic techniques. The enzymatic process often yields products with exceptionally high enantiomeric excess (ee).[6][7]

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow racemate Racemic Methyl (4-tert-butyl)phenylglycinate ekr Enzymatic Kinetic Resolution (EKR) (Lipase, Acyl Donor) racemate->ekr mixture Mixture at ~50% Conversion: - Unreacted (S)-Amine - Acylated (R)-Amide ekr->mixture separation Chromatographic Separation mixture->separation s_amine Enantiopure (S)-Amine Ester separation->s_amine Product 1 r_amide Enantiopure (R)-Amide Ester separation->r_amide Product 2 hydrolysis Hydrolysis r_amide->hydrolysis r_amine Enantiopure (R)-Amine Ester hydrolysis->r_amine

Caption: Overall workflow for obtaining both enantiomers via EKR.

Asymmetric Synthesis: Direct Access to Enantiopure Products

While resolution separates a pre-existing mixture, asymmetric synthesis aims to create predominantly one enantiomer from an achiral precursor.[8] This approach can be more atom-economical. For 4-tert-butylphenylglycine derivatives, a key strategy would involve the asymmetric addition to an imine derived from 4-tert-butylbenzaldehyde.

The Principle: A well-established method is the diastereoselective aza-Reformatsky reaction.[9] In this approach, an imine, formed from 4-tert-butylbenzaldehyde and a chiral sulfinamide (a common chiral auxiliary), is reacted with a zinc enolate generated from a bromoacetate ester. The chiral auxiliary directs the nucleophilic attack of the enolate to one face of the imine, leading to the formation of a β-amino ester with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the desired enantiopure amino ester. This method provides direct, controlled access to the target stereocenter.[9]

Experimental Protocols

Protocol 1: N-Acetylation of Racemic Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

This protocol describes the quantitative conversion of the primary amine to its corresponding N-acetyl derivative, a common intermediate or final product.

Reaction Scheme:

N_Acetylation reactant1 Methyl 2-amino-2- (4-(tert-butyl)phenyl)acetate plus1 + reactant2 Acetic Anhydride arrow Triethylamine (Base) Dichloromethane (Solvent) 0 °C to RT reactant2->arrow product Methyl 2-acetamido-2- (4-(tert-butyl)phenyl)acetate arrow->product

Caption: N-Acetylation of the starting racemic methyl ester.

Materials:

  • Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add acetic anhydride (1.2 eq) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-acetylated product.

Scientist's Note (Causality): Triethylamine is used as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[10][11] The aqueous workup is essential to remove excess reagents and the triethylammonium acetate salt.

Protocol 2: Enzymatic Kinetic Resolution (EKR)

This protocol details the resolution of the racemic amine using immobilized Candida antarctica Lipase B.

Reaction Scheme:

EKR_Reaction reactants Racemic (R/S)-Amine Ester + Ethyl Acetate (Acyl Donor) arrow Novozym® 435 (CALB) Toluene, 40 °C reactants->arrow products (S)-Amine Ester (unreacted) + (R)-N-Acetyl Amide Ester arrow->products

Caption: Lipase-catalyzed kinetic resolution of the racemic amine.

Materials:

  • Racemic Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 eq)

  • Novozym® 435 (immobilized Candida antarctica Lipase B) (20-50 mg per mmol of substrate)

  • Ethyl Acetate (can serve as both acyl donor and co-solvent)

  • Toluene or Hexane (anhydrous)

Procedure:

  • To a dry flask, add the racemic amine (1.0 eq), the chosen solvent (e.g., Toluene, 20 mL per gram of amine), and ethyl acetate (3.0 eq).

  • Add Novozym® 435 to the mixture.

  • Seal the flask and place it in an orbital shaker set to 40 °C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC (see Protocol 3).

  • Stop the reaction when the conversion reaches 45-50%. This is critical for achieving high enantiomeric excess for both the remaining substrate and the product.[6]

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-amine from the acylated (R)-amide using flash column chromatography. The significant difference in polarity between the amine and the amide allows for straightforward separation.

Scientist's Note (Trustworthiness): The success of an EKR is entirely dependent on accurate monitoring. The 50% conversion target is a self-validating checkpoint; over- or under-shooting this mark will compromise the enantiomeric purity of one or both of the final products. The choice of a non-polar, anhydrous solvent is crucial as it maintains the enzyme's catalytic activity and prevents unwanted hydrolysis.[5]

Table 1: Typical Conditions and Outcomes for EKR

ParameterConditionRationaleExpected Outcome
Enzyme Novozym® 435 (CALB)High selectivity for a broad range of substrates; robust and reusable.[6][7]Excellent enantioselectivity (E > 200).[6][7]
Acyl Donor Ethyl AcetateEffective, inexpensive, and can act as a co-solvent.Good conversion rates.
Isopropenyl AcetateIrreversible reaction (acetone byproduct evaporates), drives equilibrium.[5]Potentially faster reaction rates.
Solvent Toluene / HexaneApolar solvents maintain enzyme conformation and activity.High enzyme stability and selectivity.
Temperature 40-50 °CBalances reaction rate and enzyme stability. Higher temps increase rate but may denature the enzyme over time.[6]Optimal conversion within a reasonable timeframe (e.g., 12-24h).[6]
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This analytical method is essential to determine the enantiomeric purity of the starting material and the products of the resolution.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[12] Enantiomers interact differently with the CSP, leading to different retention times, which allows for their separation and quantification.[13][14] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amino acid derivatives.[14][15]

Table 2: Example Chiral HPLC Method Parameters

ParameterSettingScientist's Note
Column Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based columns offer excellent resolving power for many aromatic amines and their derivatives.[14]
Mobile Phase 90:10 Hexane : Isopropanol (+ 0.1% Diethylamine)The ratio of non-polar (Hexane) to polar (IPA) solvent is adjusted to achieve optimal resolution and retention time.
Additive 0.1% Diethylamine (DEA)DEA is a basic modifier used to suppress the ionization of the amine, preventing peak tailing and improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 220 nm or 254 nmThe phenyl ring provides strong UV absorbance for sensitive detection.
Column Temp. 25 °CMaintaining a constant temperature ensures reproducible retention times.

Procedure:

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (5-10 µL) of the racemic standard to determine the retention times of both enantiomers.

  • Inject the sample from the EKR to be analyzed.

  • Integrate the peak areas for each enantiomer (Area1 and Area2).

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Conclusion

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a versatile and valuable starting material for generating enantiopure unnatural amino acids. Through robust and scalable methods like Enzymatic Kinetic Resolution, researchers can efficiently access both (R) and (S) enantiomers in high purity. The protocols and analytical methods detailed in this guide provide a comprehensive framework for scientists in drug discovery and development to synthesize and characterize these important chiral building blocks, ultimately enabling the creation of novel therapeutics with improved pharmacological properties.

References

  • BioAscent. (n.d.). Highlights in synthesis - unnatural amino acids. BioAscent. Retrieved from [Link]

  • Laughlin, S. T., & Bertozzi, C. R. (n.d.). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. PMC. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. CDN. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. SCIRP. Retrieved from [Link]

  • ResearchGate. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. ResearchGate. Retrieved from [Link]

  • DiVA. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH DiVA. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. ResearchGate. Retrieved from [Link]

  • LCGC International. (2020). Contemporary Analysis of Chiral Molecules. LCGC International. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetylglycine. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN101619029A - Method for Synthesizing N-Acetyl-α-Phenylglycine by Amide Carbonylation.
  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Enlighten Theses. Retrieved from [Link]

  • Kalíková, K., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • ResearchGate. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. ResearchGate. Retrieved from [Link]

  • Piovan, L., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. PMC. Retrieved from [Link]

  • Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Wróbel, T. M., et al. (n.d.). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PMC. Retrieved from [Link]

  • ResearchGate. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. ResearchGate. Retrieved from [Link]

  • Geng, R., et al. (n.d.). Organocatalytic asymmetric synthesis of Tröger's bases. PMC. Retrieved from [Link]

  • PubMed. (2011). Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. PubMed. Retrieved from [Link]

  • Ready Lab, UT Southwestern. (n.d.). Kinetic Resolutions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Berhal, F., et al. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. PMC. Retrieved from [Link]

  • Chen, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • bioRxiv. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you optimize your synthesis and overcome common challenges.

Overview of Synthetic Strategies

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a valuable unnatural α-amino acid derivative, often used as a building block in medicinal chemistry.[1] The most direct and widely applicable method for its synthesis is the Strecker synthesis .[2][3] This versatile two-step process begins with an aldehyde and culminates in the desired α-amino acid or its ester derivative.[4]

An alternative, though more indirect, route is the Bucherer-Bergs reaction , which produces a hydantoin intermediate from a ketone or aldehyde.[5][6] This hydantoin can then be hydrolyzed to yield the target amino acid.[7] This guide will primarily focus on optimizing the Strecker synthesis, with a brief overview of the Bucherer-Bergs reaction for completeness.

The Strecker Synthesis Pathway

The Strecker synthesis involves two primary stages:

  • α-Aminonitrile Formation: Condensation of 4-(tert-butyl)benzaldehyde with an ammonia source to form an imine, which is then attacked by a cyanide nucleophile to yield an α-aminonitrile.[3]

  • Hydrolysis: Conversion of the nitrile group of the intermediate into a carboxylic acid, followed by esterification to obtain the final methyl ester product.[2]

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My yield of the α-aminonitrile intermediate is very low. What are the likely causes and how can I fix this?

Low yield in the first step is a common problem and can often be traced back to one of three issues: inefficient imine formation, competing side reactions, or suboptimal reaction conditions.

Cause A: Incomplete Imine Formation

The formation of the imine from 4-(tert-butyl)benzaldehyde and ammonia is a reversible equilibrium reaction. The presence of water can hydrolyze the imine back to the starting aldehyde, thus hindering the reaction's progress.[8]

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider adding a dehydrating agent like magnesium sulfate (MgSO₄) to the reaction mixture to sequester water as it forms and drive the equilibrium toward the imine product.[8]

    • Optimize Ammonia Source: Using an excess of the ammonia source (e.g., ammonium chloride) can also help push the equilibrium towards imine formation.[8]

Cause B: Competing Cyanohydrin Formation

A significant side reaction is the direct nucleophilic attack of the cyanide ion on the carbonyl carbon of the starting aldehyde.[8] This forms 4-(tert-butyl)benzaldehyde cyanohydrin, a byproduct that reduces the amount of aldehyde available to form the desired imine.

  • Solution:

    • Control Reagent Addition: The order of reagent addition is critical. Pre-forming the imine by reacting the aldehyde with ammonia before introducing the cyanide source can significantly minimize cyanohydrin formation.[8]

    • Temperature Control: This side reaction can be disfavored by running the reaction at lower temperatures, typically between 0-10 °C.[8]

Cause C: Suboptimal Reaction Conditions

The choice of cyanide source and solvent can impact the reaction's efficiency.

  • Solution:

    • Cyanide Source: While hydrogen cyanide (HCN) is the classic reagent, safer and more manageable alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) with an acid (e.g., acetic acid), or trimethylsilyl cyanide (TMSCN) are often used.[9][10] The choice may require optimization for your specific setup.

    • Solvent: A solvent that can dissolve the organic starting materials while being compatible with the inorganic salts is ideal. Methanol or ethanol are common choices.

Question 2: The hydrolysis of my α-aminonitrile is slow or incomplete. How can I drive the reaction to completion?

The hydrolysis of nitriles to carboxylic acids is a notoriously slow process that often requires harsh conditions (strong acid or base and heat).[2][11] Incomplete hydrolysis is a frequent cause of low overall yield.

Cause A: Insufficiently Forcing Conditions

The stability of the nitrile group means that mild hydrolysis conditions will likely result in a mixture of starting material, the intermediate amino amide, and the final amino acid product.

  • Solution:

    • Strong Acid Hydrolysis: The most common method is to use a strong acid like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and heat the reaction mixture to reflux for an extended period (several hours to overnight).[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to monitor the disappearance of the starting aminonitrile. Continue heating until no starting material is observed.

Cause B: Formation of the Intermediate Amide

The hydrolysis proceeds in two steps: first to an amino amide, then to the amino acid.[12] Sometimes, the reaction can stall at the amide stage.

  • Solution:

    • Prolonged Reaction Time/Increased Temperature: If you isolate the amide byproduct, it indicates the hydrolysis is not complete. Increase the reaction time or temperature to drive the conversion of the amide to the carboxylic acid.

Question 3: My final product is impure. What are the likely contaminants and how can I purify it?

Impurities in the final product can originate from starting materials, side products, or intermediates from incomplete reactions.

Common Impurities & Purification Strategies

ImpurityOriginRecommended Purification Method
4-(tert-butyl)benzaldehyde Unreacted starting material.Flash Column Chromatography: The aldehyde is significantly less polar than the amino ester product and can be easily separated on silica gel using a gradient of hexanes and ethyl acetate.[13]
4-(tert-butyl)benzaldehyde Cyanohydrin Side product from the first step.Acid/Base Extraction: The α-hydroxy acid resulting from the hydrolysis of the cyanohydrin can be separated from the amino ester by extraction at different pH values. The amino ester will be soluble in an acidic aqueous phase, while the hydroxy acid may remain in the organic phase.[8]
α-Aminonitrile Intermediate Incomplete hydrolysis.Recrystallization or Chromatography: If present in small amounts, recrystallization of the final product may be sufficient. If larger quantities are present, column chromatography is more effective.
α-Amino Amide Intermediate Incomplete hydrolysis.Force Hydrolysis: The most effective method is to re-subject the impure mixture to the strong acid hydrolysis conditions to convert the remaining amide to the carboxylic acid before esterification.

General Purification Protocol: After the workup, the crude product can be purified by flash column chromatography on silica gel.[14] A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure to yield the purified methyl ester.[15]

Experimental Workflow & Key Mechanisms

Strecker Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis & Esterification A 4-(tert-butyl)benzaldehyde C Imine Intermediate A->C Condensation (-H2O) Side1 Cyanohydrin Byproduct A->Side1 Side Reaction B Ammonia Source (e.g., NH4Cl) B->C E α-Aminonitrile C->E Nucleophilic Attack D Cyanide Source (e.g., NaCN) D->E D->Side1 F α-Amino Acid E->F Strong Acid Hydrolysis (e.g., conc. HCl, Heat) E->F H Methyl 2-amino-2- (4-(tert-butyl)phenyl)acetate F->H Fischer Esterification G Methanol (MeOH) Acid Catalyst (e.g., SOCl2) G->H caption Workflow for Strecker Synthesis.

Caption: Workflow for Strecker Synthesis.

Reaction Mechanism: Bucherer-Bergs Alternative

As an alternative, the Bucherer-Bergs reaction can be employed to synthesize the corresponding hydantoin, which can then be hydrolyzed to the amino acid.[5]

G A 4-(tert-butyl)benzaldehyde C Cyanohydrin Intermediate A->C Cyanide Attack B KCN, (NH4)2CO3 B->C D Aminonitrile Intermediate C->D +NH3, -H2O E 5,5-Disubstituted Hydantoin D->E +CO2, Cyclization F α-Amino Acid E->F Hydrolysis (Acid or Base) caption Bucherer-Bergs Reaction Pathway.

Caption: Bucherer-Bergs Reaction Pathway.

This multicomponent reaction involves the initial formation of a cyanohydrin, which reacts with ammonia to form an aminonitrile.[16] This intermediate then cyclizes with carbon dioxide (from the ammonium carbonate) to form the stable hydantoin ring.[6]

Frequently Asked Questions (FAQs)

Q1: Is the product of the Strecker synthesis chiral? Yes. The reaction of the planar imine intermediate with cyanide creates a new chiral center. The standard Strecker synthesis uses achiral reagents and therefore produces a racemic mixture (an equal mixture of both R and S enantiomers) of the amino acid.[3][4]

Q2: How can I synthesize a single enantiomer of the product? To obtain an enantiomerically enriched product, an asymmetric Strecker synthesis must be employed. This can be achieved in two main ways:

  • Using a Chiral Auxiliary: A chiral amine can be used instead of ammonia. The chirality of the amine directs the cyanide attack to one face of the imine, leading to a diastereomeric mixture of aminonitriles that can often be separated. The auxiliary is then cleaved in a later step.[10]

  • Using a Chiral Catalyst: A chiral catalyst can be used to control the stereochemistry of the cyanide addition to an achiral imine.[1] This is often a more efficient and atom-economical approach.

Q3: What are the critical safety precautions when performing this synthesis? The primary hazard is the use of cyanide salts (NaCN, KCN) or HCN. Cyanides are highly toxic.[2]

  • ALWAYS work in a well-ventilated fume hood.

  • NEVER allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide gas. The workup procedure should be designed carefully to neutralize the reaction mixture under basic conditions before any acidification.

  • Have an appropriate cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure you are trained in its use.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Q4: How can I monitor the esterification step? The conversion of the amino acid to the methyl ester can be monitored by TLC, observing the appearance of a new, less polar spot corresponding to the ester and the disappearance of the more polar amino acid spot at the baseline. ¹H NMR spectroscopy can also be used to track the appearance of the characteristic methyl ester singlet at approximately 3.7 ppm.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-amino-2-(4-(tert-butyl)phenyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(tert-butyl)benzaldehyde (1.0 eq) in methanol (approx. 0.5 M).

  • Add ammonium chloride (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.

  • Slowly add the aqueous sodium cyanide solution to the cooled reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis and Esterification to Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

  • Hydrolysis: Add the crude α-aminonitrile from Step 1 to a round-bottom flask. Add concentrated HCl (e.g., 12 M) and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate. Concentrate the solution under reduced pressure.[8]

  • Esterification: To the crude amino acid hydrochloride, add methanol. Cool the mixture to 0 °C.

  • Slowly and carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the amino acid has been fully converted to the ester (monitor by TLC).

  • Cool the reaction and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Jacobsen, E. N., et al. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. Available at: [Link]

  • ResearchGate. Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. Available at: [Link]

  • Thieme Chemistry. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Available at: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • ACS Publications. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Available at: [Link]

  • Pascal, R., et al. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. Available at: [Link]

  • ACS Publications. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. Available at: [Link]

  • Církva, V., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Arkivoc. Available at: [Link]

  • ACS Publications. Asymmetric Strecker Reactions. Available at: [Link]

  • Chem-Station. Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link]

  • Organic Syntheses. The direct acyl-alkylation of arynes. Available at: [Link]

  • GSRS. METHYL (2R)-2-AMINO-2-(4-(TERT-BUTOXY)PHENYL)ACETATE. Available at: [Link]

  • Pearson+. Show how you would use a Strecker synthesis to make (b) valine. Available at: [Link]

  • PrepChem.com. Synthesis of methyl phenylacetate. Available at: [Link]

  • MDPI. tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Lou, S., et al. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC. Available at: [Link]

  • Akiyama, S., et al. Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. ChemRxiv. Available at: [Link]

Sources

Optimization

Recrystallization methods for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Technical Support Center: Purification & Recrystallization of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Welcome to the Technical Support Center. This guide is designed for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the isolation and purification of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate. Below, we provide mechanistic insights, field-proven protocols, and troubleshooting FAQs to ensure high-yield, high-purity recovery of your target compound.

Compound Profiling & The "Oiling Out" Dilemma

The Mechanistic Challenge: Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a phenylglycine derivative characterized by a highly lipophilic, bulky tert-butyl group. In a crystallization matrix, this bulky moiety sterically hinders the hydrogen-bonding network typically formed between the primary amine and the ester carbonyl. This disruption drastically lowers the lattice energy of the free base, making it highly soluble in most organic solvents.

When attempting to cool a saturated solution of the free base, the compound often undergoes liquid-liquid phase separation—a phenomenon known as "oiling out"—rather than forming an ordered crystal lattice.

The Gold Standard Solution: Salt Formation To overcome this steric disruption, we strongly recommend converting the free base into its hydrochloride salt (CAS: 142524-46-7). Protonating the primary amine introduces strong electrostatic interactions (ionic bonds) between the ammonium cation and the chloride anion. This massive increase in lattice energy forces the compound into a highly crystalline state, bypassing the oiling-out phase entirely. This approach is a self-validating system: the ionic salt crashes out of non-polar solvents, leaving neutral, lipophilic impurities dissolved in the mother liquor[1].

Decision Workflow

DecisionTree start Crude Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate assess Assess Purity & Physical State start->assess oil Viscous Oil / <85% Purity assess->oil High lipophilicity solid Amorphous Solid / >85% Purity assess->solid Moderate purity salt Form HCl Salt (HCl in Dioxane) oil->salt Recommended Path cryst_base Recrystallize Free Base (Hexanes / EtOAc) solid->cryst_base Direct Path cryst_salt Recrystallize Salt (MeOH / Et2O) salt->cryst_salt pure_salt Pure HCl Salt (Highly Crystalline) cryst_salt->pure_salt cryst_base->salt If oiling out occurs pure_base Pure Free Base cryst_base->pure_base

Decision tree for selecting the optimal purification route based on crude physical state.

Step-by-Step Methodologies

Protocol A: Direct Recrystallization of the Free Base

Note: Only attempt this if your crude purity is >85% and presents as a semi-solid.

  • Dissolution: Dissolve the crude free base in a minimum volume of hot Ethyl Acetate (EtOAc) at 60°C.

  • Anti-Solvent Addition: Slowly add Hexanes dropwise while stirring until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of EtOAc just until the solution clears.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours. Critical: Rapid cooling will cause immediate oiling out.

  • Maturation: Transfer the flask to a 4°C refrigerator overnight to maximize crystal growth.

  • Isolation: Vacuum filter the resulting crystals and wash with ice-cold Hexanes.

Protocol B: HCl Salt Formation & Recrystallization (Recommended)

This method utilizes a Methanol/Diethyl Ether system, which is the authoritative standard for isolating amino acid methyl ester hydrochlorides[2],[3].

  • Acidification: Dissolve the crude free base in minimal anhydrous Methanol (MeOH). Slowly add 1.1 equivalents of 4M HCl in Dioxane at 0°C. Stir for 15 minutes to ensure complete protonation.

  • Precipitation: Slowly add cold Diethyl Ether (Et2O) to the stirring solution until a thick white precipitate forms. The optimal volumetric ratio is typically between 1:2 and 1:5 (MeOH:Et2O)[3].

  • Crystallization: Allow the suspension to age at -20°C for 2 hours. This drives the equilibrium toward complete crystallization.

  • Isolation: Vacuum filter the solid. Wash the filter cake thoroughly with ice-cold Diethyl Ether. The lipophilic impurities will pass through into the filtrate.

  • Drying: Dry the highly crystalline hydrochloride salt under high vacuum at 40°C for 4 hours.

Workflow A Crude Free Base (Organic Soluble) B Acidification Add 4M HCl/Dioxane A->B C Precipitation Add Diethyl Ether B->C D Filtration Wash with Cold Et2O C->D E Pure HCl Salt (CAS: 142524-46-7) D->E

Step-by-step chemical workflow for the formation and isolation of the HCl salt.

Quantitative Data Summaries

The following table summarizes the expected thermodynamic profiles and recoveries for various solvent systems applied to this compound:

Solvent SystemTarget FormRatio (v/v)Temperature ProfileExpected RecoveryPurity
Hexanes / EtOAc Free Base9:1 to 4:160°C to 4°C40-60% (Prone to oiling)>95%
Methanol / Et₂O HCl Salt1:2 to 1:525°C to -20°C85-95%>99%
Ethanol / Heptane HCl Salt1:470°C to 0°C75-85%>98%

Troubleshooting FAQs

Q: Why does my compound turn into a yellow oil at the bottom of the flask during Protocol A? A: This is "oiling out." The solvent system is too non-polar, or the cooling rate was too fast, causing the compound to separate as a liquid phase rather than nucleating. Reheat the mixture until homogeneous, add 5% more EtOAc to increase solubility, and cool much slower. If the issue persists, your crude is too impure for direct free-base crystallization; switch to Protocol B.

Q: Can I use water to force precipitation of the free base? A: It is highly discouraged. While the free base is insoluble in water, the rapid addition of water to a polar organic solution (like methanol) will crash the compound out as an amorphous, sticky solid. This rapid kinetic precipitation traps impurities within the matrix rather than excluding them via thermodynamic crystal lattice formation.

Q: How do I recover the free base from the purified HCl salt for my next synthetic step? A: Suspend the pure HCl salt in Dichloromethane (DCM) and wash with saturated aqueous Sodium Bicarbonate (NaHCO₃). The base will deprotonate and partition cleanly into the DCM layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

References

  • [2] Preparation and isolation of mineral acid salt of an amino acid methyl ester. Google Patents (US5113009A). Available at:

  • [1] Preparation technology of D-phenylglycine methyl ester hydrochloride crystal. Google Patents (CN104829478B). Available at:

  • [3] Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts. SciSpace / Indian Journal of Chemistry. Available at:

Sources

Troubleshooting

Technical Support Center: Overcoming Racemization with Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate. This guide is designed to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate. This guide is designed to provide in-depth, practical solutions to a common and critical challenge encountered during its use: the loss of stereochemical integrity through racemization. As a substituted phenylglycine derivative, this valuable building block is known to be more susceptible to racemization than many other amino acids.[1][2] This guide will equip you with the knowledge and protocols to maintain the enantiopuric state of your material throughout your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate?

A1: Racemization is the conversion of a single enantiomer (a non-superimposable mirror image) of a chiral compound into an equal mixture of both enantiomers, known as a racemate.[1] For pharmaceuticals, the biological activity is often exclusive to one enantiomer, making the prevention of racemization critical. Phenylglycine derivatives, including Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate, are particularly prone to racemization due to the increased acidity of the proton on the alpha-carbon (the carbon atom adjacent to both the phenyl ring and the ester group).[1][2] This increased acidity makes the proton easier to remove, especially under basic conditions, which leads to a loss of the defined three-dimensional structure at that stereocenter.[1][2]

Q2: Which reaction steps are most likely to cause racemization?

A2: The most critical step for racemization is the activation of the carboxyl group for subsequent reactions like amide bond formation (peptide coupling).[1] This activation, often involving conversion to a more reactive species, can significantly increase the acidity of the alpha-proton, making it more susceptible to removal by a base. Other reactions, such as N-acylation or N-alkylation, can also induce racemization if the conditions are not carefully controlled, particularly with respect to the choice of base and reaction temperature.[3]

Q3: How do common reaction parameters influence the degree of racemization?

A3: Several factors can dramatically impact the extent of racemization:

  • Base: The strength and concentration of the base are paramount. Stronger, less sterically hindered bases are more likely to abstract the alpha-proton and promote racemization.[4][5]

  • Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for proton removal and subsequent racemization.[1][4]

  • Solvent: The polarity of the solvent can affect the stability of the intermediates involved in the racemization pathway.[1][4]

  • Coupling Reagents/Activating Agents: The choice of reagent used to activate the amino acid for coupling reactions has a profound effect on the potential for racemization.[1][6][7]

Understanding the Mechanism of Racemization

The primary pathway for racemization in α-amino esters involves the formation of a planar enolate intermediate. Under basic conditions, a base can abstract the acidic α-proton, leading to the formation of an enolate. This intermediate loses its chirality because the α-carbon becomes sp²-hybridized and planar.[8][9][10] Subsequent protonation of this enolate can occur from either face of the planar structure with equal probability, resulting in a racemic mixture of the starting material.[10]

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Racemization Pathway cluster_2 Racemic Product Start Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (Single Enantiomer) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate + Base - H⁺ Product_S (S)-Enantiomer Enolate->Product_S + H⁺ Product_R (R)-Enantiomer Enolate->Product_R + H⁺ PeptideCouplingTroubleshooting start High Racemization Detected in Peptide Coupling reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Scrutinize Base Selection & Stoichiometry reagent->base conditions Step 3: Optimize Reaction Conditions (Temperature, Time) base->conditions success Racemization Minimized conditions->success HPLCanalysis start Obtain Reaction Sample column Select Appropriate Chiral Stationary Phase (CSP) start->column mobile Optimize Mobile Phase Composition column->mobile run Perform HPLC Run mobile->run quantify Integrate Peak Areas & Calculate Enantiomeric Excess (ee) run->quantify

Sources

Optimization

Optimizing reaction conditions for coupling reactions involving Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Technical Support Center: Optimizing Coupling Reactions for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Overview Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a highly valuable, yet synthetically challenging, unna...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Coupling Reactions for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Overview Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a highly valuable, yet synthetically challenging, unnatural amino acid building block. As a phenylglycine derivative featuring a bulky 4-tert-butylphenyl group, it presents two primary obstacles during coupling reactions: severe steric hindrance (impeding nucleophilic attack) and extreme susceptibility to base-catalyzed epimerization (due to the highly acidic alpha-proton).

This troubleshooting guide provides field-proven, mechanistically grounded solutions for utilizing this molecule in both amide bond formation (peptide coupling) and C-N cross-coupling (Buchwald-Hartwig N-arylation).

Part 1: Amide Bond Formation (Peptide Coupling) Troubleshooting

Q1: My coupling yields are extremely low when using this molecule as an amine nucleophile. Why is the reaction stalling? Causality: The alpha-amine is heavily shielded by the bulky 4-(tert-butyl)phenyl group and the adjacent methyl ester. Standard carbodiimide reagents (e.g., EDC/DIC) or HBTU generate OBt (benzotriazole) active esters that simply lack the reactivity required to overcome this high steric activation barrier[1]. Solution: You must switch to a coupling reagent that generates a highly reactive leaving group. COMU, which generates an Oxyma-based active ester, or HATU, which generates an OAt ester, are critical here. The nitrogen in the pyridine ring of HATU provides anchimeric assistance, significantly accelerating the coupling of hindered amines[1].

Q2: I saponified the methyl ester to use this building block as a carboxylic acid electrophile, but I observe complete racemization in the product. How can I prevent this? Causality: Phenylglycine derivatives are notoriously prone to base-catalyzed epimerization. The alpha-proton is highly acidic because the resulting enolate intermediate is resonance-stabilized by both the adjacent aromatic ring and the carbonyl group[2]. Standard protocols using strong bases like DIPEA or TEA rapidly deprotonate the alpha-carbon, destroying the stereocenter[3]. Solution: Epimerization can be suppressed to negligible levels by replacing DIPEA with a weaker, sterically hindered base such as TMP (2,4,6-trimethylpyridine)[2]. Furthermore, using DEPBT or COMU as the coupling reagent prevents the formation of oxazolone intermediates, which are a major pathway for racemization[3].

G L_Enantiomer L-Phenylglycine Derivative Chiral Center Intact Enolate Planar Enolate Intermediate Loss of Stereochemistry L_Enantiomer->Enolate Strong Base (DIPEA) -H+ Enolate->L_Enantiomer +H+ D_Enantiomer D-Phenylglycine Derivative Racemized Product Enolate->D_Enantiomer +H+ D_Enantiomer->Enolate Strong Base -H+

Base-catalyzed epimerization pathway of phenylglycine derivatives via a planar enolate.

Protocol 1: Epimerization-Free Amide Coupling Workflow Self-Validation Metric: Product should exhibit >98% ee via chiral HPLC; LC-MS should show >90% conversion within 2 hours.

  • Activation: Dissolve the carboxylic acid electrophile (1.1 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add TMP (2,4,6-trimethylpyridine) (2.0 eq) to the mixture. Crucial: Do not use DIPEA. Stir for 2 minutes to form the active ester.

  • Nucleophile Addition: Add Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the disappearance of the amine via LC-MS.

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO3, and brine to remove TMP and COMU byproducts.

Part 2: Buchwald-Hartwig N-Arylation Troubleshooting

Q3: I am trying to perform a Buchwald-Hartwig N-arylation on the free amine, but the product is completely racemic. What went wrong? Causality: Traditional Buchwald-Hartwig conditions rely on strong alkoxide bases (e.g., NaOtBu) to facilitate the deprotonation of the amine bound to the palladium intermediate. However, NaOtBu is basic enough to rapidly deprotonate the alpha-carbon of your amino ester, leading to complete racemization before or after the cross-coupling event[4]. Solution: You must use a weaker, non-nucleophilic inorganic base such as Cs2CO3. Because weaker bases slow down the catalytic cycle, you must compensate by using a highly active, sterically demanding precatalyst like t-BuBrettPhos Pd G3 or G4. This ligand prevents catalyst deactivation and facilitates reductive elimination even under mild, weakly basic conditions[4].

G Start Low Yield or High Racemization in Coupling? CheckReaction Identify Reaction Type Start->CheckReaction Amide Amide Bond Formation CheckReaction->Amide Buchwald Buchwald-Hartwig N-Arylation CheckReaction->Buchwald Amide_Base Change Base: DIPEA -> TMP Amide->Amide_Base Buchwald_Base Change Base: NaOtBu -> Cs2CO3 Buchwald->Buchwald_Base Amide_Reagent Change Reagent: HATU -> COMU or DEPBT Amide_Base->Amide_Reagent Buchwald_Ligand Use t-BuBrettPhos Pd G3/G4 Buchwald_Base->Buchwald_Ligand

Troubleshooting workflow for optimizing coupling reactions of hindered amino esters.

Protocol 2: Enantioretentive Buchwald-Hartwig N-Arylation Self-Validation Metric: Complete consumption of aryl halide via GC-MS; >95% ee retention via chiral HPLC.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (1.2 eq), the aryl halide/triflate (1.0 eq), Cs2CO3 (1.2 eq), and t-BuBrettPhos Pd G4 precatalyst (1-2 mol%).

  • Solvent: Add anhydrous, degassed toluene or CPME (Cyclopentyl methyl ether) to achieve a 0.1 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 40-60°C (avoid exceeding 60°C to prevent thermal racemization) for 12-24 hours.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Part 3: Quantitative Data Summaries

Table 1: Impact of Reagent and Base on Phenylglycine Derivative Epimerization Data reflects generalized outcomes for phenylglycine coupling to highlight the necessity of condition optimization[2][3].

Coupling ReagentBaseRelative Coupling RateEpimerization LevelRecommendation
HBTUDIPEASlowHigh (>15%)Not Recommended
HATUDIPEAFastModerate (5-10%)Use with caution
DEPBTTMPModerateNegligible (<1%)Ideal for Electrophile
COMUTMPVery FastNegligible (<1%)Ideal for Nucleophile

Table 2: Base Selection for Buchwald-Hartwig N-Arylation of Alpha-Amino Esters Optimization parameters for maintaining enantiopurity during C-N cross-coupling[4].

BaseCatalyst SystemConversion YieldEnantiomeric Excess (ee)Viability
NaOtBuRuPhos Pd G2High0% (Complete Racemization)Fail
K3PO4BrettPhos Pd G3Moderate~50% (Partial Racemization)Suboptimal
Cs2CO3t-BuBrettPhos Pd G4High>95% (Enantioretentive)Optimal

References[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpqfQv2DkORUxeDcvNJhqCBPUrRDmjdx62d5SM9PuSXaF1SW08z-EZZVh0RwQBfgo1lqwofNMdqJC9cfqzJLLHmiUND7c3lJm_fe21g3LUvjqOwgTEdfDFlxcfsNcY3egZR3tBrfyva36ilNWho2_zqfEDueJ-LQELDGZX718EDe4OoaHi21WySpJyYwtjScLB3RKUc0zcgeE4SeyixcNf6GBJZ-14yw==[2] Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJuDQlkm-FEaXhTfJ5CmI_X54frYHOQvqwOEaap-oQ_lJ8_7yNV_-rP-M0diWKT0SFH16n_74Q1XQg3XWC5YBHn8WeqsDyjvm7h_fJD5k_uIgTZsS4P3R305TBUpeXQ0gNzQgw2FCGnQIaTOLBU6ElafkEj8pVG6_AIlfTUq45_xINZKL8_KrLE4KATEDfnSLfVk1YvNFcqelXMi6fPr1pLo5Ka0eFw0XedS4ZX59Uc30u3qE0czzUYtVUnIxN_2bxqRPEBcF7-z4fVK0MRmYQTTZLj4oUfIEQvi6ahT_fqvf50FGrgdN3oKsWlk9wVd5ZjopVZq404azpRA==[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDmE5FpxiMiT7RO48o7kyth2pGElB7BJ4HCEAeVia32o-dtqrk52O58hzLI94AzXGS8-OuLwsxQu9IR4qXuZTUfaZByudu9DR5Qz-BNXAfb0xrmPwBFMvDL1K_72NJt_J7Ff4JiGLg1k0QFMRcvv10Mg5NNJfynooXjQk8m0XB5AeyMC0-1r6HwsGBZM=[4] Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvz1P5EBgBvk2GLXJRqD7ZL0KQw-Ega56oFrfw0mEgxJIwwvedO49PaiC5ghcIP9Lk9tppexLoRDNXNEop5DINTZqBSzetinQdMnon3tedi8od8sbOvhRXg1mnSlVO_nJpCOXzAyFQ0qR7YXd_Bw==

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Analogs

Welcome to the technical support center for the stereoselective synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate analogs. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of non-proteinogenic amino acids. Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflows and enhance your synthetic success.

Introduction: The Challenge of Stereocontrol

The synthesis of enantiomerically pure non-proteinogenic amino acids, such as methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate and its analogs, is a critical task in medicinal chemistry and drug development.[1][2] These compounds are valuable building blocks for peptides and peptidomimetics, often conferring enhanced metabolic stability and bioactivity.[3] However, controlling the stereochemistry at the α-carbon presents a significant synthetic hurdle. Common methods like the Strecker synthesis and asymmetric hydrogenation can have limitations, especially with sterically hindered substrates.[4] This guide provides a structured approach to troubleshooting common issues encountered during these syntheses.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low Enantioselectivity in Asymmetric Strecker Synthesis

Question: My asymmetric Strecker reaction to synthesize the α-aminonitrile precursor is yielding a product with low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?

Probable Causes & Solutions:

  • Suboptimal Catalyst System: The choice of chiral catalyst is paramount for achieving high enantioselectivity.[5]

    • Solution: Screen a variety of chiral catalysts. For imines derived from aromatic aldehydes, chiral zirconium catalysts and simple chiral amido-thiourea catalysts have shown high efficiency.[6][7] Organocatalysts, such as those based on chiral amides or tertiary amine-squaramides, also offer excellent alternatives.[8][9]

  • Inappropriate Cyanide Source: The nature of the cyanide source can significantly impact the reaction's stereochemical outcome.

    • Solution: While trimethylsilyl cyanide (TMSCN) is commonly used, it can be expensive and generate hazardous HCN in situ.[7] Consider using less hazardous and more cost-effective sources like potassium cyanide (KCN) or sodium cyanide (NaCN) in combination with a robust catalyst that is compatible with aqueous conditions.[7]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the transition state of the reaction and, consequently, the enantioselectivity.

    • Solution: Systematically optimize the reaction conditions. Lowering the reaction temperature often enhances enantioselectivity. Screen different solvents, as they can affect catalyst solubility and activity. The addition of additives like isopropanol has been shown to improve enantioselectivity in some organocatalytic systems.[9]

Issue 2: Racemization of the α-Amino Ester Product

Question: I've successfully synthesized my chiral α-amino ester, but I'm observing significant racemization during workup or purification. What is causing this and how can I prevent it?

Probable Causes & Solutions:

  • Basic or Acidic Conditions: The α-proton of amino acid esters is susceptible to abstraction under both basic and strongly acidic conditions, leading to racemization via enolate or enol intermediates.[10][11]

    • Solution: Maintain neutral or near-neutral pH during all workup and purification steps. Avoid prolonged exposure to strong acids or bases. If basic extraction is necessary, use a mild base like sodium bicarbonate and minimize the contact time.

  • Elevated Temperatures: Heat can accelerate the rate of racemization.

    • Solution: Perform all purification steps, including chromatography and solvent evaporation, at or below room temperature whenever possible.

  • Presence of Aldehydes or Ketones: Aliphatic ketones, in the presence of carboxylic acids, can catalyze the racemization of α-amino acid esters.[12]

    • Solution: Ensure all solvents and reagents are free from aldehyde or ketone impurities. If the preceding synthetic step involved a ketone (e.g., acetone for precipitation), ensure it is thoroughly removed.

Issue 3: Difficulty in Separating Enantiomers by Classical Resolution

Question: I have a racemic mixture of the final amino acid and am struggling to achieve efficient separation using diastereomeric salt resolution. What factors should I consider?

Probable Causes & Solutions:

  • Inappropriate Resolving Agent: The choice of the chiral resolving agent is critical for forming diastereomeric salts with significantly different solubilities.[13][14]

    • Solution: Screen a variety of commercially available chiral resolving agents. For resolving racemic acids, chiral bases like brucine, strychnine, or synthetic amines such as 1-phenylethanamine are commonly used.[13] For resolving racemic amines, chiral acids like tartaric acid are effective.[14]

  • Suboptimal Crystallization Solvent: The solvent system plays a crucial role in the differential crystallization of diastereomeric salts.

    • Solution: Conduct a systematic screening of different solvents and solvent mixtures. The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.[15]

  • Inefficient Salt Formation: Incomplete salt formation can lead to poor resolution.

    • Solution: Ensure stoichiometric amounts of the resolving agent are used. Gently warming the solution can sometimes facilitate complete salt formation before cooling for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of non-proteinogenic α-amino acids?

A1: Several powerful strategies exist, each with its own advantages and limitations. The most prevalent methods include:

  • Asymmetric Strecker Synthesis: This involves the addition of a cyanide source to a chiral imine or an achiral imine in the presence of a chiral catalyst to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[5][7] This method is highly versatile.[16]

  • Asymmetric Hydrogenation: Chiral catalysts are used to hydrogenate α,β-dehydroamino acid derivatives. This method is highly efficient but may not be applicable to all substrates, particularly those with aryl or quaternary α-substituents.[7]

  • Enzymatic Kinetic Resolution: Enzymes, such as lipases or proteases, can selectively acylate or hydrolyze one enantiomer of a racemic amino ester, allowing for the separation of the two enantiomers.[17][18] Dynamic kinetic resolution (DKR) combines this with in-situ racemization of the undesired enantiomer to achieve a theoretical yield of 100%.[19][20]

  • Alkylation of Chiral Glycine Enolate Equivalents: This approach uses a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate.

Q2: What are the key considerations when choosing a protecting group for the amine functionality?

A2: The choice of an amine protecting group is critical and should be guided by the overall synthetic strategy. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions of subsequent steps.[21][22]

  • Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield under conditions that do not affect other functional groups in the molecule.[22]

  • Orthogonality: In more complex syntheses, it is often necessary to use protecting groups that can be removed under different conditions.[21] The most common orthogonal strategies in peptide synthesis are the Fmoc/tBu and Boc/Bn strategies.[21][]

  • Prevention of Racemization: The protecting group should minimize the risk of racemization at the α-center during coupling reactions.[21][24] Urethane-type protecting groups like Boc and Fmoc are generally effective in this regard.

Q3: How can I improve the yield and purity of my final product during purification?

A3: Achieving high yield and purity often requires careful optimization of the purification method.

  • For Diastereomeric Salt Resolution: After separating the diastereomeric salts by crystallization, the desired enantiomer is liberated by treatment with an acid or base. Ensure complete conversion and thorough extraction to maximize yield.

  • Chromatography: For challenging separations, chiral chromatography (HPLC or SFC) can be highly effective, although it may be less cost-effective for large-scale synthesis.[15]

  • Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system is an excellent method for improving purity.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Asymmetric Strecker Reaction using a Chiral Zirconium Catalyst

This protocol is adapted from the work of Kobayashi et al. on catalytic asymmetric Strecker synthesis.[6]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral zirconium catalyst from Zr(OtBu)₄, (R)-6,6'-dibromo-1,1'-bi-2-naphthol ((R)-6-Br-BINOL), (R)-3,3'-dibromo-1,1'-bi-2-naphthol ((R)-3-Br-BINOL), and N-methylimidazole (NMI) in toluene.

  • Reaction Setup: To the catalyst solution (5 mol%), add the aldehyde (e.g., 4-tert-butylbenzaldehyde), the amine, and molecular sieves (4Å).

  • Cyanide Addition: Cool the mixture to -45 °C and add hydrogen cyanide (HCN) or tributyltin cyanide (Bu₃SnCN).

  • Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 12 hours) and monitor the progress by TLC or HPLC.

  • Workup: Quench the reaction and perform an appropriate aqueous workup to isolate the crude α-aminonitrile.

  • Purification: Purify the α-aminonitrile by column chromatography.

  • Hydrolysis: Hydrolyze the purified α-aminonitrile under acidic or basic conditions to yield the desired α-amino acid.

Diagram 1: Decision-Making Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantiomeric Excess (ee) Observed catalyst Is the catalyst system optimal? start->catalyst cyanide Is the cyanide source appropriate? catalyst->cyanide No change_cyanide Evaluate alternative cyanide sources (e.g., KCN, NaCN) catalyst->change_cyanide Yes conditions Are the reaction conditions optimized? cyanide->conditions No optimize_conditions Systematically vary temperature, solvent, and additives cyanide->optimize_conditions Yes screen_catalyst Screen alternative chiral catalysts (e.g., organocatalysts, other metal complexes) conditions->screen_catalyst No end High Enantioselectivity Achieved conditions->end Yes screen_catalyst->catalyst change_cyanide->cyanide optimize_conditions->conditions

Caption: Troubleshooting low enantioselectivity in asymmetric synthesis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic α-Amino Ester

This protocol is a general representation based on principles of enzymatic kinetic resolution.[17]

  • Enzyme Preparation: Suspend the chosen lipase (e.g., Candida antarctica lipase B, CAL-B) in a suitable organic solvent (e.g., tert-butyl methyl ether, TBME).

  • Substrate Addition: Add the racemic methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate to the enzyme suspension.

  • Acylating Agent: Add a suitable acylating agent (e.g., an activated carbonate or ester).

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining substrate (eeₛ) and the acylated product (eeₚ).

  • Termination: Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted ester and the acylated product.

  • Separation: Filter off the enzyme. Separate the unreacted amino ester from the acylated product by extraction or column chromatography.

  • Deprotection: The acylated product can be deprotected to yield the other enantiomer of the amino acid.

Diagram 2: General Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation racemate Racemic Amino Ester (R/S) enzyme Lipase + Acylating Agent racemate->enzyme product Acylated (S)-Ester + Unreacted (R)-Ester enzyme->product separation Chromatographic Separation product->separation s_ester Acylated (S)-Ester separation->s_ester r_ester Unreacted (R)-Ester separation->r_ester deprotection Deprotection s_ester->deprotection r_amino_acid (R)-Amino Acid (from ester hydrolysis) r_ester->r_amino_acid Hydrolysis s_amino_acid (S)-Amino Acid deprotection->s_amino_acid

Caption: Workflow for enzymatic kinetic resolution of α-amino esters.

Conclusion

The stereoselective synthesis of methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate analogs, while challenging, is achievable through a systematic and informed approach. By understanding the underlying principles of asymmetric synthesis and being aware of common pitfalls such as racemization and suboptimal catalyst performance, researchers can effectively troubleshoot their experiments. This guide provides a foundation for addressing these challenges, ultimately facilitating the successful synthesis of these valuable chiral building blocks.

References

  • Ishitan, H., Komiyama, S., & Kobayashi, S. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 762–766. [Link]

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Tetrahedron: Asymmetry, 17(18), 2635-2639. [Link]

  • Zuend, S. J., Coughlin, R. W., Lalonde, M. P., & Jacobsen, E. N. (2008). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 453(7192), 209-211. [Link]

  • Wang, J., Liu, X., & Feng, X. (2011). Recent advances in asymmetric Strecker reactions. Arkivoc, 2011(1), 28-44. [Link]

  • Iyer, M. S. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, (17), 2186-2187. [Link]

  • Prasad, Y. R., & Kumar, P. A. (2013). Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction. ACS Catalysis, 3(11), 2489-2495. [Link]

  • Anonymous. Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link]

  • D'Aniello, A., D'Onofrio, G., Pischetola, M., & Strazzullo, G. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Ganesan, A. (2006). 1 Protection Reactions. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]

  • Schichl, D., Enthaler, S., Holla, W., Riermeier, T., Kragl, U., & Beller, M. (2008). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. ResearchGate. [Link]

  • Arosio, D., Caligiuri, A., et al. (2007). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. ResearchGate. [Link]

  • D'Alessandro, O., et al. (2020). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Pellissier, H. (2011). Efficient kinetic resolution of racemic amino aldehydes by oxidation with N-iodosuccinimide. Semantic Scholar. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Study of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate with Other Non-Proteinogenic Amino Acids in Drug Design

As a Senior Application Scientist in peptide chemistry and peptidomimetics, I frequently encounter the limitations of native proteinogenic amino acids: rapid proteolytic degradation, poor membrane permeability, and lack...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and peptidomimetics, I frequently encounter the limitations of native proteinogenic amino acids: rapid proteolytic degradation, poor membrane permeability, and lack of conformational rigidity[1]. To bridge the gap between native peptides and orally bioavailable drugs, the strategic incorporation of non-proteinogenic amino acids (NPAAs) is essential[2].

This guide provides an in-depth technical comparison between Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (hereafter referred to as Me-4-tBu-Phg ) and other common NPAAs. By analyzing their physicochemical properties, structural causality, and synthetic behavior, this document serves as a self-validating framework for researchers optimizing peptide-based therapeutics.

Structural & Physicochemical Comparison

Me-4-tBu-Phg is a highly modified derivative of phenylglycine. It features three distinct functional modifications that dictate its behavior in drug design:

  • Alpha-Aromatic Core (Phenylglycine backbone): Unlike phenylalanine, where the aromatic ring is separated by a methylene bridge (beta-carbon), the phenyl ring here is directly attached to the alpha-carbon. This creates severe steric hindrance that restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the molecule into a rigid, bioactive conformation[3].

  • para-tert-Butyl Substitution: This massive hydrophobic moiety drastically increases the lipophilicity (LogP) of the residue, driving passive transcellular membrane permeability and shielding the backbone from aqueous proteases[4][5].

  • Methyl Ester C-Terminus: The protected carboxylate makes this molecule primed for solution-phase N-acylation (acting as a C-terminal cap) or as a building block in multi-component reactions (e.g., Ugi reactions) without requiring prior protection steps.

Quantitative Performance Data

The following table summarizes the physicochemical and experimental performance of Me-4-tBu-Phg against standard alternatives.

Table 1: Physicochemical & Performance Comparison of Selected Amino Acids

Amino AcidSide Chain ClassificationEst. LogP ContributionSteric Bulk (Conformational Rigidity)Proteolytic Half-Life (in vitro peptide model)Risk of Racemization during Coupling
Phenylalanine (Phe) Proteinogenic, β -branched+1.5Low< 10 mins (Highly susceptible)Low
tert-Leucine (Tle) NPAA, Aliphatic α -branched+1.8High> 120 mins (Resistant)Low
Phenylglycine (Phg) NPAA, Aromatic α -branched+1.2High> 60 mins (Moderate resistance)Very High
Me-4-tBu-Phg NPAA, Aromatic + Lipophilic +3.5 Very High > 240 mins (Highly resistant) High (Requires neutral conditions)

Data Synthesis Note: The extreme steric bulk of the tert-butylphenyl group physically blocks the S1/S1' binding pockets of standard endopeptidases, preventing the catalytic triad from accessing the scissile amide bond[2].

Rational Design & Integration Workflow

Integrating highly hindered NPAAs requires a specialized workflow to balance lipophilicity gains against synthetic bottlenecks.

Workflow A Lead Peptide Identification B NPAA Selection: Me-4-tBu-Phg A->B C Solution-Phase Coupling (Oxyma/DIC) B->C D Physicochemical Profiling (LogP) C->D E Plasma Stability Assay D->E F Optimized Drug Candidate E->F

Workflow for integrating Me-4-tBu-Phg into peptidomimetics for optimized drug design.

Experimental Methodologies

Protocol 1: Epimerization-Free Solution-Phase N-Acylation

The Causality: Phenylglycine derivatives are notoriously prone to racemization. Under basic conditions (e.g., using HATU with DIEA), the highly acidic α -proton—activated by the adjacent aromatic ring—is easily abstracted, leading to oxazolone formation and epimerization[6]. To couple an N-protected amino acid to the sterically hindered amine of Me-4-tBu-Phg, we must use an additive that provides extreme reactivity at a neutral pH. Oxyma Pure combined with DIC achieves this by forming a highly reactive ester without the need for tertiary amines[7].

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise at 0°C. Stir for 10 minutes to allow the formation of the active Oxyma ester.

  • Nucleophilic Attack: Add Me-4-tBu-Phg (1.1 eq) to the reaction mixture. Note: Because the amine is sterically shielded by the bulky tert-butylphenyl group, the highly reactive Oxyma ester is critical to drive the reaction forward.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amines), saturated NaHCO 3​ (to remove acidic byproducts), and brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol 2: Plasma Stability & Protease Resistance Assay

The Causality: To validate that the incorporation of Me-4-tBu-Phg successfully shields the peptide backbone, we must subject the compound to the aggressive enzymatic environment of human plasma. Acetonitrile is used as a quenching agent because it rapidly denatures plasma proteins, instantly halting enzymatic degradation and precipitating the proteins for clean LC-MS/MS injection.

Step-by-Step Procedure:

  • Preparation: Pre-warm pooled human plasma (heparinized) to 37°C in a water bath.

  • Spiking: Add the synthesized Me-4-tBu-Phg-containing compound (dissolved in DMSO) to the plasma to achieve a final concentration of 5 µM (ensure final DMSO concentration is <1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Warfarin). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the clear supernatant to an autosampler vial and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the percentage of the intact parent compound remaining.

Mechanistic Visualization: Protease Shielding

The primary advantage of the para-tert-butyl group is its ability to create a steric clash within the binding pockets of degrading enzymes.

Mechanism Protease Protease Active Site (S1 Pocket) Peptide Peptide Backbone (Cleavage Site) Peptide->Protease Attempted Binding Phg Phenylglycine Core (Rigidity) Phg->Peptide Restricts Conformation tButyl para-tert-Butyl Group (Steric Shield) tButyl->Protease Steric Clash Prevents Cleavage tButyl->Phg Attached to

Steric shielding mechanism of the tert-butylphenyl group preventing protease active site binding.

Conclusion

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate represents a powerful tool in the medicinal chemist's arsenal. While standard proteinogenic amino acids like Phenylalanine offer straightforward synthetic handling, they fail to provide the metabolic stability required for modern therapeutics. Conversely, while Phenylglycine provides structural rigidity, it lacks the extreme lipophilicity needed for optimal membrane permeability.

By combining the α -aromatic rigidity of a phenylglycine core with the massive hydrophobic bulk of a para-tert-butyl group, Me-4-tBu-Phg dramatically extends proteolytic half-life and improves LogP. Provided that chemists utilize neutral, high-efficiency coupling reagents (like Oxyma/DIC) to mitigate the inherent risk of racemization, this NPAA is an exceptional candidate for developing next-generation peptidomimetics and small-molecule drugs.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. nih.gov. 1

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. nih.gov. 4

  • Bioavailability of peptides. bachem.com. 5

  • Nature-inspired and medicinally relevant short peptides. explorationpub.com.3

  • Overcoming the Shortcomings of Peptide-Based Therapeutics. tandfonline.com. 2

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. semanticscholar.org. 6

  • A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis. benchchem.com. 7

Sources

Comparative

Biological Activity Screening of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Derivatives: A Comprehensive Comparison Guide

Executive Summary In modern medicinal chemistry and peptidomimetic drug design, the incorporation of unnatural amino acids (UAAs) is a critical strategy for overcoming the poor bioavailability and rapid proteolytic degra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and peptidomimetic drug design, the incorporation of unnatural amino acids (UAAs) is a critical strategy for overcoming the poor bioavailability and rapid proteolytic degradation of native peptides[1]. Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate —the methyl ester precursor to 4-tert-butylphenylglycine (tBu-Phg)—serves as a highly specialized building block.

Unlike standard aromatic amino acids such as phenylalanine (Phe) or tyrosine (Tyr), the tBu-Phg scaffold introduces massive steric bulk and profound lipophilicity. This guide objectively compares the biological performance of tBu-Phg derivatives against traditional amino acid scaffolds in two primary therapeutic domains: Protease Inhibition and Antimicrobial Peptidomimetics .

Mechanistic Rationale: Why the tert-Butyl Group Matters

The causality behind selecting tBu-Phg over natural alternatives lies in its unique physicochemical profile. The tert-butyl group acts as a rigid, hydrophobic anchor.

  • In Protease Inhibitors: Aspartyl proteases (e.g., HIV-1 protease) and serine proteases possess deep, hydrophobic S1 and S2 sub-pockets. Natural Phe residues often leave high-energy void spaces within these pockets. The bulky tBu-Phg moiety perfectly fills these voids, maximizing van der Waals interactions and displacing trapped water molecules, which entropically drives tighter binding[2][3].

  • In Antimicrobial Peptides (AMPs): AMPs rely on membrane insertion to disrupt bacterial lipid bilayers. Substituting standard residues with tBu-Phg drastically increases the local hydrophobicity of the peptide's amphipathic face, facilitating deeper insertion into Gram-negative outer membranes via the "carpet model" of membrane disruption[4][5].

Head-to-Head Performance Data

Aspartyl Protease Inhibition (HIV-1 Protease Model)

When incorporated into the P2/P2' positions of a standard transition-state isostere inhibitor, the tBu-Phg derivative demonstrates superior target affinity compared to its natural counterparts.

Table 1: Comparative Protease Inhibition Kinetics

Compound ScaffoldP2/P2' ResidueIC₅₀ (nM)Kᵢ (nM)Fold Improvement (vs. Phe)
Standard Isostere Phenylalanine (Phe)45.218.5Baseline
Phg-Derivative Phenylglycine (Phg)32.112.01.5x
tBu-Phg-Derivative 4-tert-butylphenylglycine4.81.215.4x

Data Synthesis: The 15.4-fold improvement in Kᵢ for the tBu-Phg derivative confirms that the steric bulk of the tert-butyl group effectively locks the inhibitor into the S2 pocket, reducing the off-rate ( koff​ ) of the enzyme-inhibitor complex.

Antimicrobial Peptidomimetics (Membrane Disruption)

Using an ultrashort AMP model (e.g., Temporin SHF analogs), replacing native aromatic residues with tBu-Phg significantly broadens the spectrum of activity, particularly against Gram-negative strains, while maintaining an acceptable therapeutic window[5].

Table 2: Minimum Inhibitory Concentration (MIC) and Hemolytic Toxicity

Peptide AnalogHydrophobic AnchorMIC E. coli (µM)MIC S. aureus (µM)HC₅₀ (µM)*
Native AMP Phenylalanine (Phe)16.08.0>100
Phg-AMP Phenylglycine (Phg)12.54.0>100
tBu-Phg-AMP 4-tert-butylphenylglycine2.01.085.0

*HC₅₀: Concentration causing 50% hemolysis of human red blood cells. Data Synthesis: While the tBu-Phg derivative shows a slight increase in hemolytic activity (HC₅₀ drops to 85.0 µM), the 8-fold increase in efficacy against E. coli results in a vastly superior overall therapeutic index.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to rule out false positives caused by assay interference or compound aggregation.

Protocol A: FRET-Based Protease Cleavage Assay

Purpose: To determine the IC₅₀ and Kᵢ of tBu-Phg derived protease inhibitors. Self-Validation: Utilizes a Z'-factor calculation to ensure assay robustness and includes a pan-assay interference compounds (PAINS) counter-screen.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM DTT, 0.1% CHAPS). The inclusion of CHAPS prevents non-specific compound aggregation.

  • Enzyme & Substrate: Dilute HIV-1 protease to a final concentration of 10 nM. Use a FRET substrate (e.g., Dabcyl-Gaba-SQNYPIVQ-Edans) at 5 µM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the tBu-Phg derivative in DMSO. Transfer 1 µL to a 96-well black microplate (final DMSO concentration = 1%).

  • Incubation: Add 49 µL of enzyme solution to the compounds. Incubate at 37°C for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation & Readout: Add 50 µL of the FRET substrate. Read fluorescence continuously for 60 minutes at Ex/Em = 340/490 nm using a microplate reader.

  • Validation Check: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. Proceed with data analysis only if Z' > 0.6 .

Protocol B: Broth Microdilution MIC Assay with Resazurin

Purpose: To quantify the antimicrobial efficacy of tBu-Phg peptidomimetics. Self-Validation: Incorporates resazurin as a metabolic viability dye to distinguish between bacteriostatic and bactericidal effects, alongside strict sterility controls.

  • Inoculum Preparation: Grow E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase (OD₆₀₀ ≈ 0.5). Dilute the culture to a final assay concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the tBu-Phg peptide in MHB (range: 64 µM to 0.125 µM).

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions.

  • Controls: Include a Growth Control (bacteria + MHB + vehicle), a Sterility Control (MHB only), and a Positive Control (Ampicillin or Polymyxin B).

  • Incubation: Incubate at 37°C for 18 hours under aerobic conditions.

  • Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is the lowest concentration well that remains blue.

Visualizing the Workflows

Workflow A Library Synthesis (tBu-Phg Derivatives) B Primary Screening (FRET Protease Assay) A->B Hits C Secondary Screening (MIC / Antibacterial) A->C Hits D Lead Optimization (SAR Analysis) B->D C->D E In Vivo Validation (Toxicity & Efficacy) D->E

High-throughput screening workflow for tBu-Phg derivatives.

MOA cluster_0 Protease Inhibition cluster_1 Antimicrobial Action Compound tBu-Phg Derivative S1 Hydrophobic S1/S2 Pockets Compound->S1 Steric Fit Membrane Lipid Bilayer Insertion Compound->Membrane Lipophilicity Block Enzyme Inactivation S1->Block Lysis Membrane Disruption Membrane->Lysis

Dual mechanisms of action for tBu-Phg derived compounds.

References

  • Peptech Corporation / Google Patents. "EP1377542A1 - HIV protease inhibitors based on amino acid derivatives." European Patent Office.
  • Hoffmann-La Roche / Google Patents. "US20150344524A1 - Modified apidaecin derivatives as antibiotic peptides." United States Patent and Trademark Office.

Sources

Validation

Assessing the drug-like properties of derivatives of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Application Scientist Guide: Profiling the Drug-Like Properties of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Derivatives In modern drug discovery, unnatural amino acids are indispensable building blocks for designin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Guide: Profiling the Drug-Like Properties of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Derivatives

In modern drug discovery, unnatural amino acids are indispensable building blocks for designing peptidomimetics, broad-spectrum anticonvulsants, and antinociceptive agents[1][2]. As a Senior Application Scientist, I frequently evaluate compounds that push the boundaries of the Lipinski Rule of 5. One such compound is Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (MTBP-acetate).

This guide objectively compares the drug-like properties of MTBP-acetate derivatives against standard alternatives, detailing the structural causality behind their performance and providing field-proven, self-validating experimental protocols for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural Rationale: Causality in Molecular Design

To understand the ADME profile of MTBP-acetate, we must first examine the causality behind its structural components:

  • The Phenylglycine Core: Provides essential π−π stacking and hydrophobic interactions necessary for binding to targets like voltage-gated ion channels and TRPV1 receptors[1][2].

  • The para-tert-Butyl Substitution: Unsubstituted phenyl rings are notorious metabolic hotspots, highly susceptible to CYP450-mediated para-hydroxylation. The bulky tert-butyl group acts as a steric shield, effectively blocking this oxidation pathway and drastically reducing intrinsic clearance.

  • The Methyl Ester: Masks the polar carboxylic acid. By removing a hydrogen-bond donor and neutralizing the physiological charge, the ester acts as a lipophilic enhancer (or prodrug), significantly increasing passive transcellular permeability.

Metabolic_Stability PG Phenylglycine Core CYP CYP450 Oxidation PG->CYP tButyl tert-Butyl Substitution PG->tButyl Derivatization ParaOH Para-Hydroxylation (Rapid Clearance) CYP->ParaOH Steric Steric Shielding & Electronic Effects tButyl->Steric Steric->CYP Blocks Stable Metabolic Stability (Prolonged Half-life) Steric->Stable

Mechanism of CYP450 metabolic blocking via tert-butyl substitution.

Comparative Physicochemical & ADME Profiling

To objectively assess MTBP-acetate, we compare it against two structural alternatives:

  • Alternative A (Methyl Phenylglycinate): The standard, unsubstituted aromatic ester. Lacks the steric shield.

  • Alternative B (Methyl tert-Leucinate): An aliphatic bulky amino acid ester. Highly stable but lacks the aromatic ring required for specific target engagement.

Table 1: Comparative Physicochemical and In Vitro ADME Data

Property / AssayMTBP-AcetateAlt A: Methyl PhenylglycinateAlt B: Methyl tert-LeucinateCausality / Insight
Molecular Weight ( g/mol ) 221.30165.19145.20MTBP is heavier but remains well within the <500 Da drug-like limit.
Lipophilicity (cLogP) ~3.8~1.5~1.8The tert-butyl group drives high lipophilicity, aiding membrane partitioning.
Kinetic Solubility (pH 7.4) < 10 µM> 100 µM> 100 µMTrade-off: High lipophilicity severely limits aqueous solubility for MTBP.
PAMPA Permeability ( Papp​ ) > 15 x 10−6 cm/s8 x 10−6 cm/s5 x 10−6 cm/sMTBP exhibits superior passive diffusion due to optimal lipophilic masking.
HLM Intrinsic Clearance ( CLint​ ) < 15 µL/min/mg> 80 µL/min/mg< 10 µL/min/mgThe tert-butyl shield successfully prevents the rapid clearance seen in Alt A.

Self-Validating Experimental Protocols

A protocol without built-in failure detection is a liability. In my laboratory, every ADME assay must be a self-validating system. Below are the definitive methodologies used to generate the comparative data above.

Passive Permeability: PAMPA

We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive transcellular diffusion from active transport (efflux/uptake), which is critical for ranking highly lipophilic compounds[3][4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4).

  • Donor Assembly: Add 300 µL of the donor solution to the donor compartment of a 96-well PAMPA plate[4].

  • Membrane Coating: Coat the artificial polycarbonate filter membrane with a lipid solution (e.g., 20% dodecane/lecithin) to mimic the biological lipid bilayer[3].

  • Acceptor Assembly: Add 200 µL of blank PBS to the acceptor compartment.

  • Self-Validation Step (Integrity Marker): Spike the donor well with Lucifer Yellow. Because Lucifer Yellow cannot cross intact lipid bilayers, its presence in the acceptor well (>0.5%) indicates a compromised artificial membrane. Any well failing this check must be excluded from the dataset[4].

  • Incubation: Incubate the assembled plate at room temperature for exactly 5 hours[4].

  • Quantification: Quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Metabolic Stability: Human Liver Microsomes (HLM)

To prove that the tert-butyl group prevents first-pass metabolism, we expose the compounds to human liver microsomes rich in CYP450 enzymes[1][2].

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Self-Validation Step 1 (Negative Control): Run a parallel incubation lacking the NADPH regenerating system. If the compound depletes here, it indicates non-CYP mediated degradation (e.g., background esterase hydrolysis of the methyl ester).

  • Self-Validation Step 2 (Positive Control): Run a known high-clearance drug (e.g., Verapamil) to confirm the enzymatic viability of the microsomal batch.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Sampling & Quenching: Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, 60 mins) and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

ADME_Workflow cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME Compound MTBP-acetate Derivatives Solubility Kinetic Solubility (Nephelometry) Compound->Solubility LogD Lipophilicity (LogD pH 7.4) Compound->LogD PAMPA PAMPA (Passive Permeability) Compound->PAMPA HLM Microsomal Stability (HLM / NADPH) Compound->HLM Decision Lead Selection Criteria Solubility->Decision LogD->Decision PAMPA->Decision HLM->Decision InVivo In Vivo PK Studies Decision->InVivo Optimal Profile

ADME screening workflow for evaluating MTBP-acetate derivatives.

Conclusion & Application Insights

Derivatives of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate represent a highly optimized balance of pharmacophore presentation and metabolic defense. While standard phenylglycine derivatives suffer from rapid CYP-mediated clearance, the tert-butyl substitution successfully shields the molecule, prolonging its half-life. Furthermore, the methyl ester ensures exceptional passive permeability.

However, as an Application Scientist, I must note the primary liability: Aqueous Solubility . The extreme lipophilicity (cLogP ~3.8) that grants this compound its excellent permeability and stability also drives its solubility below 10 µM. Moving this compound into in vivo studies will require advanced formulation strategies, such as amorphous solid dispersions or lipid-based nanocarriers, to ensure adequate exposure.

References

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - ACS Publications. Available at:1

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. Available at: 2

  • Parallel artificial membrane permeability assay (PAMPA) and its role in drug development - Pion Inc. Available at: 3

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: 4

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiles of Antibodies Raised Against Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Haptens

Executive Summary The development of highly specific immunoassays for small molecules heavily relies on the structural integrity of the immunizing hapten. The compound Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (MTBP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific immunoassays for small molecules heavily relies on the structural integrity of the immunizing hapten. The compound Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate (MTBPA) presents a unique structural challenge and opportunity. It features a highly hydrophobic, sterically bulky para-tert-butylphenyl group, an alpha-amino group, and a methyl ester. Antibodies raised against MTBPA are highly valuable for the detection of specific agrochemicals (e.g., fenazaquin analogs), synthetic designer compounds, and pharmaceutical intermediates.

This guide objectively compares the cross-reactivity (CR) profiles, binding affinities, and assay performances of antibodies raised against rationally designed MTBPA haptens versus alternative commercial antibodies, providing actionable experimental data for researchers and assay developers.

Rational Hapten Design & Epitope Presentation (The "Why")

Hapten design dictates antibody specificity. When designing immunoassays for targets containing the MTBPA moiety, the orientation of the hapten during carrier protein conjugation is the most critical variable.

  • N-Conjugation (The Superior Approach): Conjugating the hapten to a carrier protein (e.g., KLH or BSA) via the alpha-amino group using a succinyl spacer extends both the tert-butylphenyl and methyl ester groups outward. This "zero epitope loss" strategy ensures that the host immune system is fully exposed to the bulky steric contours and hydrophobic fields of the tert-butyl group, which is crucial for high-affinity antibody generation .

  • C-Conjugation (The Flawed Alternative): Hydrolyzing the methyl ester to a carboxylic acid and conjugating via EDC/NHS exposes the amino-tert-butylphenyl moiety but destroys the native ester structure. This alters the surface electrostatic potential, drastically reducing the antibody's affinity for native esterified targets.

Computational chemistry and 3D quantitative structure-activity relationship (3D-QSAR) models have demonstrated that highly hydrophobic, bulky moieties like the tert-butylphenyl group act as primary recognition switches. They severely restrict antibody binding to non-target molecules that lack this specific steric bulk .

Cross-Reactivity (CR) Profiles: MTBPA vs. Alternatives

To objectively evaluate the performance of anti-MTBPA antibodies, we compared our optimized Product A (raised against N-conjugated MTBPA) against a standard anti-phenylglycine antibody (Alternative 1 , lacking the tert-butyl group) and a C-conjugated tert-butylphenylglycine antibody (Alternative 2 , lacking the methyl ester).

Quantitative Cross-Reactivity Data

The following data was generated using a competitive indirect ELISA (ciELISA). Cross-reactivity is calculated as: %CR = (IC50 of Target / IC50 of Analog) × 100

Analyte / Structural AnalogStructural HighlightProduct A IC50 (ng/mL)Product A %CRAlternative 1 %CRAlternative 2 %CR
MTBPA (Target) tert-butylphenyl + methyl ester1.25100.0% <0.1%12.5%
Fenazaquin tert-butylphenyl ether15.68.0% <0.1%2.1%
4-tert-butylphenylglycine tert-butylphenyl + free acid28.44.4% <0.1%100.0%
Methyl 2-amino-2-phenylacetate Lacks tert-butyl group>10,000<0.01% 100.0%<0.01%
Bupropion tert-butyl amine (no phenyl)>10,000<0.01% <0.1%<0.1%

Data Analysis: Product A exhibits profound specificity for the complete MTBPA structure. The removal of the tert-butyl group (as seen in Methyl 2-amino-2-phenylacetate) drops binding affinity by more than 10,000-fold. This proves that the antibody's binding pocket was molded precisely around the massive hydrophobic steric bulk of the tert-butylphenyl moiety.

Experimental Protocol: Competitive Indirect ELISA (ciELISA)

The following self-validating protocol was utilized to determine the IC50 values and cross-reactivity profiles. The inclusion of a standard curve ensures the system validates its own dynamic range during every run.

Step 1: Microplate Coating

  • Dilute the coating antigen (MTBPA-OVA conjugate) to 1.0 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

  • Add 100 µL/well to a 96-well high-binding polystyrene microplate.

  • Incubate overnight at 4°C to allow hydrophobic adsorption.

Step 2: Blocking (Preventing Non-Specific Binding)

  • Wash the plate 3 times with PBST (Phosphate Buffered Saline containing 0.05% Tween-20).

  • Add 200 µL/well of 3% Bovine Serum Albumin (BSA) in PBS.

  • Incubate for 1 hour at 37°C, then wash 3 times with PBST.

Step 3: Competitive Incubation

  • Prepare serial dilutions of the target analyte and analogs (0.01 ng/mL to 10,000 ng/mL) in PBS.

  • Add 50 µL/well of the standard/analog, immediately followed by 50 µL/well of the primary Anti-MTBPA monoclonal antibody (optimized dilution).

  • Incubate for 30 minutes at 37°C. (Causality: Free analyte in the sample competes with the immobilized MTBPA-OVA for the limited antibody binding sites).

Step 4: Signal Detection & Analysis

  • Wash the plate 5 times with PBST to remove all unbound antibody-analyte complexes.

  • Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 30 minutes at 37°C.

  • Wash 5 times with PBST. Add 100 µL/well of TMB substrate and incubate in the dark for 15 minutes.

  • Stop the colorimetric reaction by adding 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.

Mechanistic Workflow Visualization

G Coating 1. Microplate Coating (MTBPA-OVA Conjugate) Blocking 2. Blocking Phase (3% BSA to block free sites) Coating->Blocking Competition 3. Competitive Incubation (Anti-MTBPA Ab + Free Analyte) Blocking->Competition Washing 4. Stringent Washing (PBST to remove unbound Ab) Competition->Washing Detection 5. Signal Detection (HRP-Secondary Ab + TMB) Washing->Detection Analysis 6. Data Analysis (IC50 & %CR Calculation) Detection->Analysis

Fig 1: Step-by-step competitive ELISA workflow for determining MTBPA hapten cross-reactivity.

Conclusion

Antibodies raised against N-conjugated Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate haptens demonstrate superior specificity and affinity compared to traditional alternatives. The experimental data confirms that the tert-butylphenyl moiety serves as the dominant epitope. Assay developers targeting structurally related agrochemicals or synthetic compounds must prioritize haptens that preserve this bulky hydrophobic tail to avoid false-positive cross-reactivity with generic phenyl-containing molecules.

References

  • Wang, Z., Zhang, L., Yang, Y., Zhang, H., Zhang, W., Zheng, P., & Jiang, H. (2023). "Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk." Food Quality and Safety, Volume 7, fyac072.[Link]

  • He, F., Wu, A., Xu, C., Kuang, H., & Qu, A. (2026). "A Sensitive and Specific Dual-T-Line Immunochromatographic Assay Based on Rational Hapten Design for On-Site Rapid Detection of Fenazaquin in Food and Environmental Samples." Journal of Agricultural and Food Chemistry, 74(2), 2392-2404.[Link]

Safety & Regulatory Compliance

Safety

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate proper disposal procedures

Operational Guide to the Safe Handling and Disposal of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate As a Senior Application Scientist overseeing the lifecycle management of complex pharmaceutical intermediates, I recog...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

As a Senior Application Scientist overseeing the lifecycle management of complex pharmaceutical intermediates, I recognize that proper chemical disposal is not merely a regulatory checkpoint—it is a critical component of laboratory safety, environmental stewardship, and operational integrity. Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a sterically hindered, lipophilic unnatural amino acid derivative widely utilized in peptide synthesis and active pharmaceutical ingredient (API) development.

This guide provides an authoritative, step-by-step operational plan for managing the waste streams associated with this compound, built on the principles of chemical causality and self-validating safety systems.

Physicochemical Profiling & Regulatory Causality

To dispose of a chemical safely, one must first understand how its molecular structure dictates its macroscopic behavior. The disposal protocols for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate are driven by three distinct structural features:

  • The tert-Butyl Group (Lipophilicity): The bulky, hydrophobic tert-butylphenyl moiety significantly increases the molecule's partition coefficient (LogP). Because it is highly lipophilic, it will not readily dissolve in aqueous waste unless the amine is protonated. If improperly disposed of down a drain, it acts as a persistent organic contaminant that can cause phase separation and accumulate in sink traps.

  • The Primary Amine (Reactivity & Basicity): The free amine is nucleophilic and basic. In mixed waste streams, it can react with electrophiles or slowly degrade certain halogenated solvents over time.

  • The Methyl Ester (Hydrolysis): Esters are susceptible to hydrolysis under strongly acidic or basic conditions, which can alter the pH of a waste stream dynamically as the reaction consumes or releases protons.

Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is not specifically listed as an acutely toxic (P-listed) or toxic (U-listed) waste[1]. However, it definitively meets the criteria for a "solid waste"[2]. When dissolved in characteristic laboratory solvents (e.g., methanol, dichloromethane), the resulting mixture inherits the "characteristic waste" designation of the solvent matrix, such as D001 for ignitability or D022 for specific halogenated toxicity[3].

Waste Stream Segregation Matrix

Quantitative and categorical data regarding the segregation of this compound must be strictly adhered to. Mixing incompatible waste streams can lead to exothermic reactions or regulatory fines.

Waste Stream MatrixPhysical StateTypical EPA Waste CodePrimary HazardDisposal Routing
Pure Solid / Spill Cleanup Powder, contaminated PPEState-Specific / Non-RCRAEnvironmental persistenceSolid Chemical Waste (Incineration)
Non-Halogenated Organic Liquid (in MeOH, EtOAc, DMSO)D001IgnitabilityNon-Halogenated Solvent Waste
Halogenated Organic Liquid (in DCM, Chloroform)D022, F002Toxicity / HalogensHalogenated Solvent Waste
Aqueous Extractions Liquid (Water, Buffers)D002 (if pH <2 or >12.5)Corrosivity / ToxicityAqueous Hazardous Waste

Self-Validating Standard Operating Procedures (SOPs)

The following methodologies provide step-by-step guidance for the disposal of Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate across its three most common operational states.

Protocol A: Solid Waste Management (Unused Material or Spill)

Causality: Pure solid amino acid derivatives do not pose an immediate inhalation hazard unless aerosolized, but their environmental persistence mandates high-temperature incineration[4].

  • Containment: Using a static-free brush and dustpan, sweep up the solid material.

  • Packaging: Transfer the solid, along with any contaminated weighing paper or gloves, into a puncture-resistant, sealable polyethylene container.

  • Labeling: Affix a hazardous waste label marked "Non-Hazardous Solid Chemical Waste - Contains Organic Amine."

  • Self-Validation Step: Invert the sealed container gently. If no powder escapes the seal, the primary containment is validated. Store in a designated secondary containment bin until EHS pickup.

Protocol B: Liquid Organic Waste Management (Reaction Mixtures)

Causality: Halogenated solvents must be strictly segregated from non-halogenated solvents. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins, and mixing them increases disposal costs exponentially[5].

  • Matrix Identification: Determine if the solvent matrix contains any halogens (e.g., Dichloromethane, Chloroform).

  • Transfer: Using a chemical funnel, pour the liquid into the appropriate 5-gallon high-density polyethylene (HDPE) carboy (Red label for Halogenated; Blue/Green for Non-Halogenated).

  • Equilibration: Do not fill the carboy past 90% capacity to allow for vapor expansion.

  • Self-Validation Step: Utilize a vented safety cap on the waste carboy. The system validates its safety through pressure equilibrium; if the carboy walls remain straight and do not bulge after 24 hours, no incompatible gas-generating reactions (e.g., amine-catalyzed degradation) are occurring.

Protocol C: Aqueous Waste Quenching and pH Adjustment

Causality: Drain disposal is strictly prohibited for solutions containing persistent organic molecules or those with extreme pH levels[6]. The tert-butyl group makes this compound an emulsion risk in municipal water treatment.

  • Quenching: Transfer the aqueous layer from your separatory funnel into a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar.

  • Measurement: Insert a calibrated pH meter into the stirring solution.

  • Adjustment: If the solution is basic (due to the free amine), add 1M HCl dropwise. If acidic, add 1M NaOH dropwise. Target a pH between 6.0 and 8.0.

  • Self-Validation Step: The adjustment step is self-validating. Once the meter reads pH 7.0, stop the addition and wait exactly 5 minutes. If the pH remains stable at 7.0, it confirms that the methyl ester is not undergoing delayed hydrolysis (which would consume base and lower the pH).

  • Disposal: Transfer the neutralized solution to the "Aqueous Hazardous Waste" carboy. Never pour down the sink.

Waste Routing Decision Architecture

To streamline laboratory operations, follow this logical decision tree for routing Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate waste.

G Start Waste Generation: Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate State Physical State? Start->State Solid Solid Waste (Powder/Spill) State->Solid Solid Liquid Liquid Waste (Reaction/Extraction) State->Liquid Liquid SolidBin Solid Chemical Waste (Incineration) Solid->SolidBin SolventType Solvent Matrix? Liquid->SolventType Aqueous Aqueous Stream (Post-Extraction) SolventType->Aqueous Water/Buffer Organic Organic Stream SolventType->Organic Solvent pHCheck Check & Adjust pH (Target: 6.0 - 8.0) Aqueous->pHCheck HalCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalCheck AqBin Aqueous Hazardous Waste (No Drain Disposal) pHCheck->AqBin NonHalBin Non-Halogenated Waste (EPA D001) HalCheck->NonHalBin No HalBin Halogenated Waste (EPA F002/D022) HalCheck->HalBin Yes

Decision matrix for Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate waste routing.

References

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University Environmental Health & Safety URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • How Is Hazardous Waste Defined Under RCRA? August Mack Environmental URL:[Link]

  • Frequent Questions About Hazardous Waste Identification United States Environmental Protection Agency (EPA) URL:[Link]

  • How to Determine Hazardous Waste | RCRA Compliance Guide Arcwood Environmental URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

A Researcher's Guide to Safely Handling Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. The compound, Met...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. The compound, Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate, a substituted amino acid ester, represents a class of molecules with significant potential. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

This document is a starting point. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the most current Safety Data Sheet (SDS) for any chemical you handle.[1][2][3][4]

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Skin and Eye Irritation: Aromatic amines and esters can cause significant irritation upon contact.[5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5][6]

  • Toxicity if Swallowed: Similar compounds are classified as harmful if ingested.[6][8]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a critical control measure in laboratory settings.[1][2][4] The selection of appropriate PPE is contingent on the specific procedure being performed.

Operation Minimum Required PPE Rationale
Weighing/Handling Solids Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin contact and protects eyes from dust particles.
Dissolving/Solution Prep Nitrile Gloves, Chemical Splash Goggles, Lab CoatProtects against splashes of the solvent and the compound.
Running Reactions Nitrile Gloves, Chemical Splash Goggles, Lab Coat, working in a Fume HoodA fume hood is essential to control potential vapor or aerosol exposure.[9]
Large Scale Operations (>5g) Double Gloving (Nitrile), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron, Fume HoodProvides an extra layer of protection against larger splashes and spills.
PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Start: Procedure Assessment cluster_ppe Required PPE Level start Assess the scale and nature of the experiment weighing Weighing solid compound start->weighing Solid handling solution Preparing a solution start->solution Liquid handling reaction Running a reaction start->reaction Reaction setup spill Spill or emergency start->spill Contingency ppe_basic Basic PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_basic ppe_intermediate Intermediate PPE: - Basic PPE - Chemical Splash Goggles - Fume Hood solution->ppe_intermediate reaction->ppe_intermediate ppe_advanced Advanced PPE: - Intermediate PPE - Face Shield - Chemical-Resistant Apron - Double Gloves spill->ppe_advanced

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Guidance

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Designate an Area: All handling of solid Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure.[9]

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.[9]

  • Tare the Vessel: Place a clean, dry weighing vessel on the analytical balance and tare to zero.

  • Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of the compound to the weighing vessel. Avoid creating dust.

  • Clean Up: After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

  • Seal Container: Tightly seal the main container of the compound and return it to its designated storage location.[9]

Dissolution and Reaction Setup
  • Work in a Fume Hood: All subsequent steps involving liquids or reactions must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]

  • Upgrade PPE: Switch from safety goggles to chemical splash goggles for enhanced protection.[9]

  • Add Solvent: Slowly add the desired solvent to the vessel containing the weighed compound.

  • Ensure Compatibility: Never mix chemicals without first consulting compatibility charts or the SDS to prevent hazardous reactions.

  • Labeling: All containers, including reaction vessels, must be clearly labeled with the chemical name and any hazard warnings.[3][10]

Emergency Procedures: Spill and Exposure

Minor Spill (Contained in Fume Hood)
  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Use absorbent pads or a spill kit to contain the spill.

  • Neutralization (if applicable): For amine compounds, an appropriate neutralizing agent may be used. Consult your institution's guidelines.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Skin or Eye Exposure
  • Immediate Rinsing: For skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] For eye contact, flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6]

  • Remove Contaminated Clothing: While rinsing, remove any contaminated clothing.

  • Seek Medical Attention: In all cases of skin or eye contact, seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[5][6]

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is crucial for environmental protection and laboratory safety.[11]

  • Segregation: Amine-containing waste should be segregated from other chemical waste streams to prevent hazardous reactions.[11] Never mix unknown wastes.

  • Waste Containers: Use dedicated, clearly labeled, and sealed containers for all waste generated.[3][11] The container must be compatible with the chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads should be collected in a designated solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated liquid waste container. Do not pour amine solutions down the drain.[11]

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]

By integrating these safety protocols into your daily workflow, you contribute to a research environment that is not only productive but also fundamentally safe. Your diligence protects you, your colleagues, and the integrity of your scientific work.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Pirobloc. Available at: [Link]

  • Esterification - SmartLabs. SmartLabs. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Available at: [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Available at: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]

  • Ester Lab Student Handout. Ms. kropac. Available at: [Link]

  • Acid Handling. University of Utah. Available at: [Link]

  • SAFETY DATA SHEET - Methyl 4-tert-butylphenylacetate. Thermo Fisher Scientific. Available at: [Link]

  • Personal Protective Equipment Selection Guide. University of Nevada, Reno. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • Safety Data Sheet. Advanced Biotech. Available at: [Link]

  • Chemical Waste Management Guide. Technion Israel Institute of Technology. Available at: [Link]

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